(R)-BAY1238097
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564268-08-1 | |
| Record name | BAY-1238097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1564268081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1238097 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9ALI41OQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-BAY1238097 Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated preclinical activity in Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4, thereby displacing them from chromatin. This disruption of chromatin-mediated signaling leads to the transcriptional repression of key oncogenes, most notably MYC, which is a critical driver of proliferation and survival in many AML subtypes. Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in AML cell lines and in vivo models. However, the clinical development of this compound was halted due to unexpected toxicity observed in a first-in-human Phase I trial. Despite this, the study of this compound and other BET inhibitors continues to provide valuable insights into the epigenetic vulnerabilities of AML.
Core Mechanism of Action: BET Inhibition
This compound exerts its anti-leukemic effects by targeting the BET family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their bromodomain domains. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
In AML, BET proteins, particularly BRD4, are often enriched at the super-enhancers of key oncogenes, including MYC. By occupying the acetyl-lysine binding pockets of BRD4, this compound prevents its association with chromatin, leading to the displacement of the positive transcription elongation factor complex (P-TEFb) and subsequent transcriptional repression of target genes. The primary consequence of this action in AML is the profound downregulation of c-Myc, a master transcription factor that orchestrates a wide range of cellular processes essential for leukemogenesis, including proliferation, cell cycle progression, and metabolism.[1][2]
Preclinical Efficacy in AML Models
In Vitro Activity
This compound has demonstrated potent inhibitory activity against BET bromodomains and anti-proliferative effects in various AML cell lines.
| Parameter | Value | Assay Type | Reference |
| BRD4 (BD1) IC50 | < 100 nM | TR-FRET Assay | [2][3] |
| BRD4 NanoBRET IC50 | 63 nM | NanoBRET Assay | [3] |
| BRD3 NanoBRET IC50 | 609 nM | NanoBRET Assay | [3] |
| BRD2 NanoBRET IC50 | 2430 nM | NanoBRET Assay | [3] |
| Anti-proliferative Activity (Lymphoma cell lines) | Median IC50: 70 - 208 nM | Cell Viability Assay | [4] |
In Vivo Efficacy
In vivo studies using AML xenograft models have confirmed the anti-tumor activity of this compound.
| AML Model | Treatment | Efficacy (T/C %) | Reference |
| THP-1 | 15 mg/kg, daily | 13% | [2] |
| MOLM-13 | 15 mg/kg, daily | 20% | [2] |
| KG-1 | 15 mg/kg, daily | 20% | [2] |
T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100
Key Signaling Pathways and Downstream Effects
The primary downstream effect of this compound is the suppression of c-Myc and its transcriptional program. This leads to cell cycle arrest and apoptosis in AML cells.[1] Gene expression profiling has revealed that beyond MYC, this compound also modulates other critical signaling pathways implicated in AML pathogenesis.[4]
-
NF-κB Pathway: BET inhibitors can suppress the transcription of NF-κB target genes, which are involved in inflammation, survival, and proliferation.
-
JAK/STAT Pathway: Downregulation of components of the JAK/STAT pathway has been observed following treatment with BET inhibitors.
-
E2F1-regulated Genes: Genes regulated by the E2F1 transcription factor, which are critical for cell cycle progression, are also downregulated.
Mechanisms of Resistance
A critical consideration for any targeted therapy is the potential for acquired resistance. In the context of BET inhibitors in AML, several resistance mechanisms have been identified, primarily centered on the reactivation of c-Myc expression independent of BRD4.
-
Wnt/β-catenin Pathway Activation: Upregulation of the Wnt/β-catenin signaling pathway has been shown to restore c-Myc expression and confer resistance to BET inhibitors.
-
PRC2 Complex Suppression: Acquired suppression of the Polycomb Repressive Complex 2 (PRC2) can also lead to increased Wnt signaling and subsequent c-Myc-driven proliferation.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound in AML. Note: These are generalized protocols based on standard laboratory practices and may not reflect the exact procedures used in the proprietary studies of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1, KG-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM-13)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 106 MOLM-13 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width2) / 2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) or T/C ratio.
Western Blot for c-Myc Expression
Objective: To quantify the change in c-Myc protein expression in AML cells following treatment with this compound.
Materials:
-
AML cell line (e.g., MOLM-13)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat MOLM-13 cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control.
Conclusion and Future Perspectives
This compound is a well-characterized BET inhibitor that has provided significant insights into the therapeutic potential of targeting epigenetic readers in AML. Its potent and selective inhibition of BRD4 leads to the downregulation of the critical oncoprotein c-Myc, resulting in anti-leukemic activity in preclinical models. While the clinical development of this compound was discontinued, the knowledge gained from its study remains highly relevant. The elucidation of resistance mechanisms, such as the activation of the Wnt/β-catenin pathway, highlights the need for combination strategies to overcome adaptive responses to BET inhibition. Future research in this area will likely focus on developing next-generation BET inhibitors with improved safety profiles and exploring rational combinations with other targeted agents or standard chemotherapy to enhance efficacy and prevent the emergence of resistance in AML.
References
- 1. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY1238097: An In-Depth Technical Guide to its BET Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression programs critical for cell proliferation and survival.[2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and characterization workflows.
Selectivity Profile of this compound
The selectivity of a BET inhibitor across the different family members and their individual bromodomains is a critical determinant of its therapeutic window and potential off-target effects. This compound has been characterized using biochemical and cellular assays to determine its inhibitory potency against various BET proteins.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Source |
| BRD4 (BD1) | TR-FRET | 47 | [3] |
| BRD4 (BD2) | TR-FRET | 295 | [3] |
| BRD4 | NanoBRET | 65 | [3] |
| BRD3 | NanoBRET | 294 | [3] |
| BRD2 | NanoBRET | 642 | [3] |
Note: The TR-FRET assays measured the inhibition of binding of the respective bromodomains to an acetylated histone peptide. The NanoBRET assays measured the inhibition of the interaction between the full-length BET protein and histone H4 in intact cells.[3]
The data indicates that this compound is a potent inhibitor of BRD4, with a preference for its first bromodomain (BD1). In a cellular context, it maintains potent inhibition of BRD4 and shows selectivity over BRD2 and BRD3.
Mechanism of Action: BET Inhibition Signaling Pathway
BET inhibitors like this compound exert their effects by competitively binding to the acetyl-lysine binding pockets of BET proteins. This prevents their interaction with acetylated histones and transcription factors, leading to the downregulation of key oncogenes such as MYC.
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Experimental Protocols
The following sections describe representative protocols for the key assays used to characterize the selectivity profile of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Principle: The assay utilizes a donor fluorophore (e.g., Europium-labeled antibody against a tagged bromodomain) and an acceptor fluorophore (e.g., APC-labeled streptavidin binding to a biotinylated acetylated histone peptide). When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Representative Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Recombinant His-tagged BET bromodomain (e.g., BRD4-BD1).
-
Biotinylated histone H4 acetylated peptide.
-
Europium-labeled anti-His antibody (Donor).
-
Streptavidin-APC (Acceptor).
-
This compound serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO control to the assay wells.
-
Add 4 µL of a solution containing the BET bromodomain and Europium-labeled anti-His antibody in Assay Buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the biotinylated histone peptide and Streptavidin-APC in Assay Buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to DMSO controls.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the extent of compound binding to a specific BET protein within living cells.
Principle: The assay involves expressing the target BET protein as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the BET protein's active site is added to the cells. When the tracer binds to the NanoLuc®-BET fusion protein, BRET occurs. A test compound that also binds to the BET protein will compete with the tracer, leading to a decrease in the BRET signal.
Representative Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4).
-
Transfected cells are seeded into 96-well or 384-well white assay plates and incubated for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Inhibitor solution in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Tracer and Substrate/Inhibitor solution to the wells.
-
Incubate for an additional 2 hours at 37°C.
-
-
Data Acquisition:
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and 618 nm (acceptor emission).
-
-
Data Analysis:
-
The corrected BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The percent inhibition is determined relative to vehicle-treated controls.
-
IC50 values are calculated using a four-parameter logistic curve fit.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound using a TR-FRET assay.
Caption: A generalized workflow for a TR-FRET based BET inhibitor assay.
Conclusion
This compound is a potent inhibitor of the BET family of proteins, demonstrating selectivity for BRD4, particularly its first bromodomain. The quantitative data derived from robust biochemical and cellular assays provide a clear profile of its inhibitory activity. The methodologies outlined in this guide serve as a foundation for the continued investigation and characterization of this and other BET inhibitors in preclinical and clinical development. Further studies to elucidate its selectivity against a broader panel of bromodomain-containing proteins would provide a more complete understanding of its off-target profile.
References
(R)-BAY1238097: A Technical Guide to its Impact on c-Myc and Downstream Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical anti-tumor activity, particularly in hematological malignancies. A primary mechanism of action for this compound is the transcriptional repression of the master oncogene, c-Myc. This guide provides an in-depth technical overview of the downstream effects of this compound on c-Myc-regulated gene expression and associated signaling pathways. It includes a summary of quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Introduction: this compound and the Role of c-Myc
The c-Myc proto-oncogene is a transcription factor that is deregulated in a vast number of human cancers, driving cellular proliferation, growth, and metabolism. Its central role in tumorigenesis makes it a highly attractive, albeit challenging, therapeutic target. This compound is a BET inhibitor that functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones. This disruption of chromatin binding leads to the downregulation of key oncogenes, most notably c-Myc.
Preclinical research, particularly in lymphoma models, has shown that this compound exhibits potent anti-proliferative effects. Gene expression profiling has been a critical tool in elucidating the molecular mechanisms underlying its efficacy, revealing a significant impact on c-Myc and its downstream transcriptional programs.
Quantitative Analysis of c-Myc and Downstream Target Modulation by this compound
The anti-tumor activity of this compound has been evaluated in a range of lymphoma-derived cell lines. The compound has shown significant anti-proliferative effects with a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1]
While the full, detailed quantitative data from gene expression profiling studies on this compound is not publicly available in tabulated form, the primary research indicates a significant modulation of several gene sets and pathways.[1]
Table 1: Summary of Gene Sets and Pathways Modulated by this compound
| Gene Set / Pathway | Effect of this compound | Implication for Anti-Tumor Activity |
| c-Myc Regulated Genes | Downregulation | Inhibition of a master oncogene, leading to decreased proliferation and cell growth. |
| E2F1 Regulated Genes | Downregulation | Disruption of cell cycle progression and DNA replication. |
| NF-κB/TLR Signaling | Downregulation | Attenuation of pro-survival and inflammatory signaling pathways. |
| JAK/STAT Signaling | Downregulation | Inhibition of pathways involved in cell proliferation, differentiation, and survival. |
| Cell Cycle Regulation | Modulation | Induction of cell cycle arrest, contributing to the anti-proliferative effects. |
| Chromatin Structure | Modulation | Alteration of the epigenetic landscape, leading to changes in gene expression. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, leading to the downregulation of c-Myc and its downstream targets.
References
The Epigenetic Role of (R)-BAY1238097: A Technical Guide for Researchers
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial readers of the epigenetic code. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound effectively disrupts key transcriptional programs that drive the proliferation and survival of malignant cells. This guide provides an in-depth technical overview of its mechanism of action, quantitative biochemical and cellular activity, relevant experimental protocols, and its impact on critical oncogenic signaling pathways.
Core Mechanism of Action: Displacing BRD4 from Chromatin
This compound functions by mimicking acetylated lysine residues on histone tails, thereby competitively inhibiting the binding of BET bromodomains to chromatin.[1] This displacement of BET proteins, most notably BRD4, from promoters and super-enhancers leads to the transcriptional downregulation of critical oncogenes, with the most prominent target being MYC.[2][3] The subsequent suppression of MYC and its downstream targets ultimately results in cell cycle arrest and apoptosis in susceptible cancer cell lines.[4][5]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Inhibitory Activity of this compound against BET Bromodomains
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 | NanoBRET | 2430 | [3] |
| BRD3 | NanoBRET | 609 | [3] |
| BRD4 | NanoBRET | 63 | [3] |
| BET (general) | TR-FRET | < 100 | [3] |
Table 2: Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line Type | Median IC50 (nM) | Notes | Reference |
| Panel of B-cell and T-cell Lymphoma cell lines | 208 (95% CI, 157-260) | Activity was higher in B-cell lymphomas than in T-cell lymphomas. | [4][5] |
| ABC-DLBCL (OCI-Ly10) | Synergistic with Ibrutinib (CI=0.8) | Harboring L265P-MYD88 mutation. | [4][5] |
| ABC-DLBCL (TMD8) | Synergistic with Ibrutinib (CI=0.6) | Harboring L265P-MYD88 mutation. | [4][5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways downstream of BRD4.
BRD4-MYC Axis
The primary mechanism of action of this compound is the disruption of the BRD4-MYC axis. BRD4 is essential for the transcriptional activation of the MYC oncogene. By displacing BRD4 from the MYC promoter and enhancer regions, this compound leads to a rapid downregulation of MYC protein levels, resulting in cell cycle arrest and apoptosis.
NF-κB Signaling Pathway
BRD4 is a key coactivator of the NF-κB pathway. It binds to acetylated RelA, a subunit of NF-κB, promoting the transcription of NF-κB target genes involved in inflammation and cell survival.[6][7] this compound disrupts this interaction, leading to the downregulation of NF-κB signaling, which is often constitutively active in lymphomas.[8]
JAK/STAT Signaling Pathway
This compound has been shown to impact the JAK/STAT signaling pathway. BRD4 can be recruited to STAT3 target genes, and its inhibition can suppress the transcriptional responses to cytokine signaling.[9][10] This is particularly relevant in certain cancers where this pathway is aberrantly activated.
References
- 1. Cancer Therapeutics Response Portal [portals.broadinstitute.org]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy | The EMBO Journal [link.springer.com]
Preclinical Profile of (R)-BAY1238097 in Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant preclinical activity observed in various hematological malignancies, including multiple myeloma. This document provides a comprehensive technical guide to the preclinical data available for this compound in multiple myeloma, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: BET Inhibition and c-Myc Downregulation
This compound exerts its anti-myeloma effects by competitively binding to the bromodomains of BET proteins, particularly BRD4. This action displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc, which is a critical driver of proliferation and survival in multiple myeloma cells.[1] Chromatin immunoprecipitation (ChIP) experiments have confirmed that this compound prevents the binding of BRD4 to the regulatory regions of the c-Myc gene.[1] This leads to a significant reduction in both c-Myc transcript and protein levels in multiple myeloma cell lines.[1]
Quantitative Data Summary
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| TR-FRET | BET BRD4 Bromodomain 1 | - | <100 nM | [1][2] |
| NanoBRET | BRD4-Histone H4 Interaction | - | 63 nM | [1] |
| NanoBRET | BRD3-Histone H4 Interaction | - | 609 nM | [1] |
| NanoBRET | BRD2-Histone H4 Interaction | - | 2430 nM | [1] |
| Anti-proliferative | Multiple Myeloma Cells | MOLP-8 | Potent Activity | [1] |
| Anti-proliferative | Multiple Myeloma Cells | NCI-H929 | Potent Activity | [1] |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Animal Model | Cell Line | Dosing | Tumor Growth Inhibition (T/C %) | Body Weight Loss | Reference |
| Xenograft | MOLP-8 (IGH-cyclin D1 translocated) | 10 mg/kg, daily for 14 days | 3% | No loss measured | [1] |
| Xenograft | NCI-H929 (FGFR/MMSET translocated) | 12 mg/kg, daily for 9 days | 19% | 6% (maximum) | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The diagram below illustrates the proposed mechanism of action of this compound in a multiple myeloma cell. By inhibiting BET proteins, it disrupts the transcriptional machinery responsible for c-Myc expression, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound in multiple myeloma cells.
In Vivo Xenograft Study Workflow
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a multiple myeloma xenograft model.
Caption: Workflow for in vivo efficacy studies of this compound.
Experimental Protocols
While detailed, step-by-step protocols for the specific preclinical evaluation of this compound are proprietary, the following sections outline the general methodologies for the key experiments cited.
In Vitro BET Inhibitory Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the binding of this compound to the BET bromodomain. A biotinylated histone peptide and a GST-tagged BRD4 bromodomain are used. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore is used. Inhibition of the BRD4-histone interaction by this compound leads to a decrease in the FRET signal.
-
General Protocol:
-
Reagents (BRD4, histone peptide, antibodies, and inhibitor) are prepared in an appropriate assay buffer.
-
This compound is serially diluted and added to a microplate.
-
The BRD4 protein and the histone peptide are added to the wells.
-
The TR-FRET detection reagents are added.
-
The plate is incubated to allow for binding equilibrium.
-
The TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
2. NanoBRET™ Protein-Protein Interaction Assay:
-
Principle: This assay quantifies the interaction between BET proteins and histone H4 in live cells. One protein (e.g., BRD4) is fused to NanoLuc® luciferase (the donor), and the other (e.g., histone H4) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. Inhibition of this interaction by this compound reduces the BRET signal.
-
General Protocol:
-
Cells are co-transfected with plasmids encoding the NanoLuc-BET fusion and the HaloTag-histone fusion proteins.
-
Transfected cells are seeded into a white-bottom 96-well plate.
-
The HaloTag® NanoBRET™ 618 Ligand is added, and the cells are incubated.
-
This compound is serially diluted and added to the cells.
-
The NanoBRET™ Nano-Glo® Substrate is added.
-
The donor and acceptor emission signals are measured using a luminometer equipped with appropriate filters.
-
The NanoBRET™ ratio is calculated, and IC50 values are determined.
-
Cell-Based Assays
1. Cell Proliferation Assay:
-
Cell Lines: MOLP-8 and NCI-H929 multiple myeloma cell lines.
-
General Protocol:
-
Cells are seeded in 96-well plates in their respective growth media.
-
Cells are treated with a range of concentrations of this compound.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
-
The results are used to determine the anti-proliferative potency of the compound.
-
2. Chromatin Immunoprecipitation (ChIP) Assay:
-
Principle: To determine if this compound affects the binding of BRD4 to the c-Myc gene locus.
-
General Protocol:
-
MOLP-8 or MOLM-13 cells are treated with this compound or vehicle control.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared by sonication.
-
An antibody specific to BRD4 is used to immunoprecipitate the chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for the c-Myc regulatory regions to quantify the amount of precipitated DNA.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).
-
General Protocol:
-
Human multiple myeloma cells (MOLP-8 or NCI-H929) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at the specified dose and schedule.[1] A common vehicle formulation for in vivo studies of similar compounds includes DMSO, PEG300, Tween-80, and saline.
-
Tumor volume and body weight are measured regularly.
-
The study is terminated when tumors in the control group reach a specified size.
-
The tumor growth inhibition (T/C %) is calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage.
-
Conclusion
The preclinical data for this compound demonstrates its potent and selective inhibition of BET bromodomains, leading to the downregulation of the key oncogene c-Myc. This activity translates into significant anti-proliferative effects in multiple myeloma cell lines and robust tumor growth inhibition in in vivo xenograft models. These findings established a strong rationale for the clinical development of this compound as a potential therapeutic agent for multiple myeloma. However, a first-in-human phase I study in patients with advanced malignancies was prematurely terminated due to dose-limiting toxicities occurring at exposures below the predicted therapeutic window.[3] This highlights the challenges in translating potent preclinical efficacy into a safe and effective clinical agent. Further investigation into alternative dosing strategies or combination therapies may be warranted to harness the therapeutic potential of BET inhibition in multiple myeloma.
References
The BET Inhibitor (R)-BAY1238097: A Technical Overview of its Anti-Proliferative Effects on Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2] Dysregulation of BET protein activity is a hallmark of various malignancies, including lymphoma, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical data on the anti-proliferative effects of this compound on lymphoma cells, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: In Vitro Anti-Proliferative Activity
This compound has demonstrated broad anti-proliferative activity across a large panel of lymphoma-derived cell lines. The primary mechanism of this activity is cytostatic, inducing a G1-S phase cell cycle block, although apoptosis is also observed in a subset of cell lines.[3]
| Lymphoma Subtype | Cell Line | IC50 (nM) | Primary Effect |
| Diffuse Large B-Cell Lymphoma (DLBCL) - GCB | SU-DHL-4 | ~100-200 | Cytostatic |
| SU-DHL-6 | ~100-200 | Cytostatic | |
| SU-DHL-8 | ~100-200 | Cytostatic | |
| OCI-Ly19 | ~100-200 | Cytostatic | |
| Diffuse Large B-Cell Lymphoma (DLBCL) - ABC | OCI-Ly3 | ~100-200 | Cytostatic |
| OCI-Ly10 | ~100-200 | Cytostatic | |
| TMD8 | ~100-200 | Cytostatic | |
| U2932 | ~100-200 | Cytostatic | |
| Mantle Cell Lymphoma (MCL) | Granta-519 | ~100-200 | Cytostatic |
| Jeko-1 | ~100-200 | Cytostatic | |
| Mino | ~100-200 | Cytostatic | |
| Burkitt's Lymphoma | Raji | 60 | Cytostatic/Apoptotic |
| Ramos | 170 | Cytostatic/Apoptotic | |
| T-Cell Lymphoma | OSW | 103 | Cytostatic |
| CL-1 | 170 | Cytostatic |
Note: The IC50 values for DLBCL and MCL cell lines are reported as a median range of 70-208 nM based on available data.[1][2] Specific IC50 values for each cell line from the primary literature were not fully available. The primary effect is predominantly cytostatic, with apoptosis observed in some cell lines at higher concentrations or after prolonged exposure.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-proliferative effects of this compound on lymphoma cells.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed lymphoma cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis of the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Treat lymphoma cells with this compound (e.g., 500 nM) or vehicle control for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/7-AAD Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat lymphoma cells with this compound (e.g., 500 nM) or vehicle control for 48-72 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/7-AAD-; early apoptotic: Annexin V+/7-AAD-; late apoptotic/necrotic: Annexin V+/7-AAD+).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-proliferative effects by inhibiting BET proteins, which leads to the transcriptional repression of key oncogenes and cell cycle regulators.[1][2]
Inhibition of MYC and E2F1 Signaling
A primary mechanism of action of BET inhibitors is the downregulation of the MYC oncogene, a critical driver of proliferation in many lymphomas.[1][4] BET proteins, particularly BRD4, are required for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression. This, in turn, leads to the downregulation of E2F1-regulated genes, which are essential for cell cycle progression from G1 to S phase.[1][5]
Modulation of NF-κB, TLR, and JAK/STAT Signaling
Gene expression profiling has revealed that this compound also targets the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[1][2] These pathways are often constitutively active in lymphoma and contribute to cell survival and proliferation. BET proteins can act as co-activators for key transcription factors in these pathways, such as RELA (p65) in the NF-κB pathway. By inhibiting BET protein function, this compound can dampen the activity of these pro-survival signaling cascades.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the in vitro effects of this compound on lymphoma cell lines.
Conclusion
The BET inhibitor this compound demonstrates significant anti-proliferative activity against a broad range of lymphoma cell lines in preclinical models. Its primary mechanism of action involves the epigenetic downregulation of key oncogenic drivers, including MYC, and the modulation of critical pro-survival signaling pathways such as NF-κB and JAK/STAT. This leads to a predominantly cytostatic effect characterized by a G1/S cell cycle arrest. While a phase I clinical trial of this compound was prematurely terminated due to toxicity, the preclinical data underscore the therapeutic potential of BET inhibition in lymphoma.[6] Further research into more tolerable BET inhibitors and rational combination strategies is warranted to translate these promising preclinical findings into clinical benefits for lymphoma patients.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma. [sonar.ch]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. BET Inhibitors Induce p53-Independent Growth Arrest in HCT116 Cells via Epigenetic Control of the E2F1/c-MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BAY1238097: A Technical Overview of its Interaction with BRD4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with pronounced activity against Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, and its dysregulation is implicated in various cancers. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, biochemical and cellular activity, and its interaction with BRD4. While the clinical development of this compound was terminated prematurely due to toxicity, the preclinical findings offer valuable insights into the therapeutic potential and challenges of targeting the BET family of proteins.
Introduction to BRD4
BRD4 is a member of the BET family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1] These proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][3] This interaction is a key mechanism for tethering transcriptional regulatory complexes to chromatin, thereby controlling the expression of genes involved in cell cycle progression, proliferation, and apoptosis.[4][5] BRD4 is particularly known for its role in regulating the transcription of oncogenes such as MYC, making it an attractive target for cancer therapy.[6][7][8]
This compound: Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins.[1] By occupying this pocket, it displaces BRD4 from chromatin, leading to the downregulation of BRD4-dependent gene transcription.[1] This disruption of the BRD4-acetylated histone interaction is the primary mechanism by which this compound exerts its anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
Table 1: In Vitro Biochemical Activity
| Assay Type | Target | IC50 (nM) | Notes |
| TR-FRET | BET BRD4 Bromodomain 1 | < 100 | Assay utilized an acetylated peptide derived from histone H4.[9] |
| NanoBRET | BRD4 | 63 | --- |
| NanoBRET | BRD2 | 2430 | Demonstrates selectivity for BRD4 over BRD2.[9] |
| NanoBRET | BRD3 | 609 | Demonstrates selectivity for BRD4 over BRD3.[9] |
Table 2: In Vitro Cellular Activity
| Cell Line Type | Number of Cell Lines | Median IC50 (nM) | Notes |
| Lymphoma-derived | Large panel | 70 - 208 | --- |
| Mature Lymphomas | --- | 208 (95% CI, 157-260) | Activity was higher in B-cell than in T-cell lymphomas.[10] |
Experimental Protocols
Detailed proprietary protocols for the specific assays used in the development of this compound are not publicly available. However, based on established methodologies for characterizing BRD4 inhibitors, generalized protocols are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (Generalized)
This assay is commonly used to measure the binding of an inhibitor to a target protein.
Caption: Generalized workflow for a TR-FRET-based BRD4 inhibition assay.
NanoBRET™ Cellular Assay (Generalized)
This assay measures the engagement of an inhibitor with its target protein within living cells.
References
- 1. Facebook [cancer.gov]
- 2. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. Small molecules remain on target for c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
(R)-BAY1238097 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is the less active R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which is a key mechanism for controlling the expression of genes involved in cell proliferation and cancer, such as the MYC oncogene.[2][3] By competitively binding to the acetyl-lysine recognition motifs of BET proteins, BAY1238097 displaces them from chromatin, leading to the suppression of target gene transcription and subsequent inhibition of tumor cell growth.[2][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The inhibitory activity of BAY1238097 has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Target | IC50 (nM) |
| TR-FRET | BET BRD4 Bromodomain 1 | < 100 |
| NanoBRET | BRD4 | 63 |
| NanoBRET | BRD2 | 609 |
| NanoBRET | BRD3 | 2430 |
Data sourced from MedchemExpress product information.[5]
Signaling Pathway
The following diagram illustrates the mechanism of action of BET inhibitors like BAY1238097.
Caption: Mechanism of action of BET inhibitors.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is designed to measure the binding of this compound to BET bromodomains. TR-FRET is a robust technology for studying molecular interactions.[6] It utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), energy transfer occurs upon excitation of the donor.
Materials:
-
GST-tagged BRD4 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-labeled fluorophore (e.g., d2 or AF647) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[7]
-
384-well low-volume assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically below 1%.
-
Reagent Preparation:
-
Prepare a solution of GST-BRD4 and biotinylated histone H4 peptide in assay buffer.
-
Prepare a detection mix containing the Terbium-labeled anti-GST antibody and the streptavidin-labeled fluorophore in assay buffer.
-
-
Assay Protocol: a. Add 5 µL of the this compound dilution to the wells of the 384-well plate. b. Add 5 µL of the GST-BRD4 and biotinylated histone H4 peptide solution to each well. c. Incubate for 30 minutes at room temperature. d. Add 10 µL of the detection mix to each well. e. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. b. Excite the donor (Terbium) at approximately 340 nm and measure emission at two wavelengths: the donor emission (e.g., ~620 nm) and the acceptor emission (e.g., ~665 nm).
-
Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Plot the TR-FRET ratio against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: TR-FRET Assay Workflow.
NanoBRET™ Target Engagement Intracellular BET BRD Assay
The NanoBRET™ assay is a proximity-based assay that can be used to measure compound binding to a target protein in living cells.[8] It utilizes a NanoLuc® luciferase-tagged protein and a cell-permeable fluorescent tracer that binds to the same protein. Energy transfer from the luciferase to the tracer occurs when they are in close proximity, and this signal is displaced by a competing compound.
Materials:
-
HEK293 cells
-
Plasmid encoding BRD4-NanoLuc® fusion protein
-
NanoBRET™ tracer for BET bromodomains
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White 96-well assay plates
Procedure:
-
Cell Preparation: a. Transfect HEK293 cells with the BRD4-NanoLuc® plasmid and seed them into a 96-well plate. b. Incubate for 24 hours to allow for protein expression.
-
Compound and Tracer Preparation: a. Prepare a serial dilution of this compound in Opti-MEM®. b. Prepare the NanoBRET™ tracer at a fixed concentration (typically near its EC50 value for the target) in Opti-MEM®.
-
Assay Protocol: a. Add the NanoBRET™ tracer to the cells. b. Add the this compound dilutions to the cells. c. Incubate the plate at 37°C in a CO2 incubator for 2 hours. d. Equilibrate the plate to room temperature for approximately 15 minutes.
-
Signal Detection: a. Prepare a detection reagent containing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. b. Add the detection reagent to each well. c. Read the plate immediately on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, e.g., ~618 nm) emission wavelengths.
-
Data Analysis: a. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). b. Plot the NanoBRET™ ratio against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: NanoBRET™ Assay Workflow.
Conclusion
The provided protocols for TR-FRET and NanoBRET™ assays offer robust methods for the in vitro characterization of this compound and other BET inhibitors. These assays are essential tools for understanding the potency and mechanism of action of such compounds in a drug discovery setting. Careful execution of these protocols will yield reliable and reproducible data to guide further development efforts.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for (R)-BAY1238097 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in preclinical mouse models of cancer. The following protocols and data are intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This competitive binding prevents the interaction between BET proteins and acetylated histones, which is a critical step in the transcriptional activation of various growth-promoting genes.[1] By disrupting this interaction, this compound effectively downregulates the expression of key oncogenes such as MYC and genes regulated by NFKB, TLR, JAK/STAT, and E2F1 signaling pathways, leading to the inhibition of tumor cell proliferation and growth.[2][3]
Signaling Pathway
The inhibitory action of this compound on BET proteins results in the suppression of key oncogenic signaling pathways. A diagram illustrating the mechanism of action is provided below.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and their effects in preclinical mouse models.
| Mouse Model | Cell Line | Treatment Dose & Schedule | Administration Route | Tumor Growth Inhibition (T/C%) | Reference |
| SCID Mice | SU-DHL-8 (GCB-DLBCL) | 15 mg/kg, daily | Oral (p.o.) | 15% on day 14 | [4] |
| SCID Mice | OCI-LY-3 (ABC-DLBCL) | 45 mg/kg, twice weekly | Oral (p.o.) | 23% on day 48 | [4] |
T/C%: Median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage.
Experimental Protocols
Below are detailed protocols for in vivo efficacy studies using this compound in mouse models of Diffuse Large B-Cell Lymphoma (DLBCL).
Protocol 1: Daily Dosing in a GCB-DLBCL Xenograft Model
1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice.
-
Sex: Female.
-
Supplier: Charles River or equivalent.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. Cell Culture and Implantation:
-
Cell Line: SU-DHL-8 (Germinal Center B-cell like Diffuse Large B-cell Lymphoma).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation: Subcutaneously inject 5 x 10^6 SU-DHL-8 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank of each mouse.
3. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose: 15 mg/kg body weight.
-
Administration: Administer orally (p.o.) once daily.
-
Treatment Start: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
4. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., 14 days post-inoculation).[4]
Protocol 2: Intermittent Dosing in an ABC-DLBCL Xenograft Model
1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice.
-
Sex: Female.
2. Cell Culture and Implantation:
-
Cell Line: OCI-LY-3 (Activated B-cell like Diffuse Large B-cell Lymphoma).
-
Implantation: Subcutaneously inject 10 x 10^6 OCI-LY-3 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank.
3. This compound Formulation and Administration:
-
Dose: 45 mg/kg body weight.
-
Administration: Administer orally (p.o.) twice weekly.
4. Monitoring and Endpoints:
-
Tumor Measurement and Body Weight: Monitor as described in Protocol 1.
-
Endpoint: Continue the study for a longer duration (e.g., up to 48 days post-inoculation) to assess sustained tumor growth inhibition.[4]
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for (R)-BAY1238097 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is the less active R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes such as c-Myc.[1][2] By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes. This compound, like its more active enantiomer, is used in cancer research to study the effects of BET inhibition on cell proliferation, differentiation, and apoptosis. This document provides detailed protocols for the solubilization and formulation of this compound for use in in-vitro cell culture experiments.
Product Information
| Property | Value |
| CAS Number | 1564269-85-7 |
| Molecular Formula | C₂₅H₃₃N₅O₃ |
| Molecular Weight | 451.56 g/mol [1] |
| Target | BET Bromodomains[1] |
Solubility Data
This compound is a hydrophobic molecule with limited aqueous solubility. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Concentration | Comments |
| DMSO | 150 mg/mL (332.18 mM) | Sonication may be required to achieve complete dissolution.[1] |
| Water | < 0.1 mg/mL | Practically insoluble.[3] |
| Ethanol | Data not available |
Note: It is highly recommended to use anhydrous, cell culture-grade DMSO to prepare stock solutions.
Formulation for Cell Culture
For cell culture experiments, a concentrated stock solution of this compound in DMSO is serially diluted into the cell culture medium to achieve the desired final working concentration. It is crucial to maintain a low final concentration of DMSO in the culture medium (ideally below 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.
Recommended Working Concentrations
The optimal working concentration of this compound is cell line-dependent and should be determined empirically through dose-response experiments (e.g., cell viability or proliferation assays). The related compound, BAY1238097, has shown anti-proliferative activity in various lymphoma cell lines with a median IC50 between 70 and 208 nmol/L. This range can serve as a starting point for determining the effective concentration of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of the compound (Molecular Weight = 451.56 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for extended periods.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations.
-
Example for a final concentration of 1 µM in 10 mL of medium:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Stability in Cell Culture Media:
The stability of this compound in aqueous cell culture media has not been specifically reported. Hydrophobic compounds can sometimes precipitate out of solution or degrade over time in culture conditions. It is advisable to:
-
Visually inspect the media for any precipitation after adding the compound.
-
For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.
-
If experimental results are inconsistent, it may be necessary to empirically determine the stability of this compound in your specific cell culture medium and conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound cell culture experiments.
References
Application Notes and Protocols: (R)-BAY1238097 in Combination with EZH2 Inhibitors for Lymphoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epigenetic landscape of lymphomas presents a compelling area for therapeutic intervention. Two key classes of epigenetic regulators, Bromodomain and Extra-Terminal (BET) proteins and Enhancer of Zeste Homolog 2 (EZH2), have emerged as promising targets. (R)-BAY1238097 is a potent inhibitor of BET proteins, which are critical "readers" of histone acetylation marks involved in the transcriptional activation of oncogenes such as MYC. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that silences tumor suppressor genes. In certain lymphoma subtypes, particularly Germinal Center B-cell like (GCB) Diffuse Large B-cell Lymphoma (DLBCL), mutations in EZH2 are frequent. Preclinical studies have indicated a synergistic anti-tumor effect when combining BET inhibitors like this compound with EZH2 inhibitors, offering a rational therapeutic strategy to simultaneously reactivate silenced tumor suppressors and repress oncogenic transcription.[1][2][3]
These application notes provide a summary of the preclinical rationale, quantitative data on the synergistic interaction, and detailed protocols for evaluating the combination of this compound and EZH2 inhibitors in lymphoma models.
Data Presentation
The synergistic or additive effects of combining the BET inhibitor this compound with an EZH2 inhibitor have been evaluated in a panel of GCB-DLBCL cell lines. The synergy was assessed using the Chou-Talalay method, where a Combination Index (CI) of <0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism.[3]
Table 1: Synergistic Activity of this compound and the EZH2 Inhibitor DZNep in GCB-DLBCL Cell Lines
| Cell Line | EZH2 Mutation Status | Combination Index (CI) | Effect |
| WSU-DLCL2 | Mutant | 0.7 | Synergism |
| KARPAS422 | Mutant | 0.7 | Synergism |
| SU-DHL6 | Mutant | 1.0 | Additive |
| SU-DHL4 | Mutant | 1.1 | Additive |
| Toledo | Wild-Type | 1.3 | No Benefit |
| DOHH2 | Wild-Type | 1.6 | No Benefit |
| Farage | Wild-Type | 3.1 | No Benefit |
Data derived from Bernasconi et al., 2015.[3][4]
Signaling Pathways and Experimental Workflow
Synergistic Mechanism of Action
The combination of this compound and an EZH2 inhibitor targets two distinct but complementary epigenetic pathways that are often dysregulated in lymphoma. This compound displaces BRD4 from chromatin, leading to the downregulation of key oncogenes like MYC and disruption of signaling pathways including NF-κB and JAK/STAT.[1] EZH2 inhibitors block the methylation of H3K27, leading to the derepression of tumor suppressor genes. The concurrent inhibition of these pathways can lead to a potent anti-proliferative and pro-apoptotic effect in lymphoma cells.
Experimental Workflow
A typical preclinical evaluation of the combination therapy involves a multi-step process, starting with in vitro characterization and culminating in in vivo efficacy studies.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT-Based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing cell viability in combination studies.
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
EZH2 inhibitor (e.g., Tazemetostat, GSK126; stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Single-Agent IC50: Prepare serial dilutions of this compound and the EZH2 inhibitor. Add 100 µL of 2x drug concentrations to the respective wells. Include a vehicle control (DMSO).
-
Combination Study: Prepare a dose matrix with varying concentrations of both drugs.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Drug Combination Synergy Analysis
This protocol uses the Chou-Talalay method to determine if the combination of this compound and an EZH2 inhibitor is synergistic, additive, or antagonistic.
Materials:
-
Cell viability data from the combination study (Protocol 1)
-
CompuSyn software or other software capable of calculating the Combination Index (CI)
Procedure:
-
Data Input: Enter the dose-response data for each drug alone and in combination into the CompuSyn software. The software requires input of the drug concentrations and the corresponding fraction of cells affected (Fa).
-
CI Calculation: The software will calculate the CI values for different Fa levels based on the median-effect equation.
-
Data Interpretation:
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Visualization: Generate Fa-CI plots (CI vs. fraction affected) and isobolograms to visualize the drug interaction over a range of concentrations.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the drug combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Lymphoma cell line (e.g., WSU-DLCL2)
-
Matrigel
-
This compound formulated for in vivo administration
-
EZH2 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
EZH2 inhibitor alone
-
This compound + EZH2 inhibitor
-
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups. Statistically analyze the differences in tumor volume and survival. Tumors can be excised for biomarker analysis (e.g., Western blot for H3K27me3 and MYC levels).
Conclusion
The combination of the BET inhibitor this compound and an EZH2 inhibitor represents a promising therapeutic strategy for certain subtypes of lymphoma, particularly those with EZH2 mutations. The provided data and protocols offer a framework for researchers to further investigate this synergistic interaction and its potential clinical translation. Careful experimental design and data analysis, as outlined in these notes, are crucial for accurately assessing the efficacy and mechanism of this combination therapy.
References
Application Notes and Protocols for Using (R)-BAY1238097 in a ChIP-seq Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers, thereby activating gene expression. In many cancers, the aberrant activity of BET proteins drives the expression of key oncogenes, such as MYC, and sustains pro-survival signaling pathways.
This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, which displaces them from chromatin. This leads to the transcriptional repression of BET target genes and subsequent inhibition of tumor cell growth. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to elucidate the genome-wide occupancy of DNA-binding proteins. When used in conjunction with this compound, ChIP-seq can identify the specific genomic loci from which BET proteins, particularly BRD4, are displaced, providing critical insights into the inhibitor's mechanism of action and its impact on the cancer cell epigenome.
This document provides detailed application notes and a comprehensive protocol for performing a ChIP-seq experiment to investigate the effects of this compound on BRD4 chromatin occupancy.
Signaling Pathways and Mechanism of Action
This compound, as a BET inhibitor, primarily disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of target gene expression. This has significant downstream effects on various signaling pathways crucial for cancer cell proliferation and survival, notably the NF-κB and STAT pathways.
Application Notes and Protocols: (R)-BAY1238097 Treatment of MOLM-13 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET inhibitors represent a promising therapeutic strategy in oncology, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML). The MOLM-13 cell line, established from a patient with AML, is characterized by a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation and is widely used as a preclinical model to evaluate novel therapeutic agents. These application notes provide a comprehensive overview of the anticipated effects of this compound on the MOLM-13 cell line, including protocols for key experimental assays and illustrative data.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD4. This disrupts the interaction between BET proteins and acetylated histones, leading to the displacement of BRD4 from chromatin. A critical downstream effect of this action is the transcriptional repression of key oncogenes, most notably MYC. The downregulation of c-Myc protein levels subsequently affects a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. Furthermore, BET inhibitors have been shown to decrease the expression of the anti-apoptotic protein BCL2, further contributing to their pro-apoptotic effects.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the MOLM-13 cell line in publicly accessible literature, the following tables present illustrative data based on the known effects of potent BET inhibitors in this and similar AML cell lines. These tables are intended to provide a representative understanding of the expected experimental outcomes.
Table 1: Anti-proliferative Activity of this compound on MOLM-13 Cells
| Treatment Duration | Illustrative IC50 (nM) |
| 48 hours | 50 - 200 |
| 72 hours | 20 - 100 |
Table 2: Induction of Apoptosis in MOLM-13 Cells by this compound (48 hours)
| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 0 (Vehicle) | 2 - 5 | 1 - 3 |
| 100 | 10 - 20 | 5 - 10 |
| 500 | 25 - 40 | 15 - 25 |
Table 3: Cell Cycle Analysis of MOLM-13 Cells Treated with this compound (24 hours)
| Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 40 - 50 | 30 - 40 | 15 - 25 |
| 250 | 60 - 75 | 15 - 25 | 5 - 15 |
Table 4: Downregulation of Key Oncoproteins in MOLM-13 Cells by this compound (24 hours)
| Concentration (nM) | Relative c-Myc Expression (Normalized to loading control) | Relative BCL2 Expression (Normalized to loading control) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 250 | 0.3 - 0.5 | 0.4 - 0.6 |
Mandatory Visualizations
Caption: this compound inhibits BET proteins, downregulating c-Myc and BCL2, leading to cell cycle arrest and apoptosis.
Caption: Workflow for assessing apoptosis in MOLM-13 cells using Annexin V/PI staining and flow cytometry.
Experimental Protocols
Cell Culture
MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Seeding and Treatment: Seed MOLM-13 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound for 48 hours.
-
Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Seed MOLM-13 cells and treat with this compound for 24 hours.
-
Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Treat MOLM-13 cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Application Notes and Protocols for Lentiviral shRNA Knockdown with (R)-BAY1238097 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined use of lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with (R)-BAY1238097. This combination allows for the investigation of gene function in the context of BET (Bromodomain and Extra-Terminal) protein inhibition. This compound is a potent and selective inhibitor of BET family proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription.[1] By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, this compound prevents their interaction with histones, leading to the disruption of chromatin remodeling and the downregulation of growth-promoting genes, such as c-Myc.[1][2][3]
Lentiviral vectors are a highly effective tool for delivering shRNA into a wide range of mammalian cells to achieve stable and long-term gene silencing.[4] The combination of shRNA-mediated knockdown of a specific gene with this compound treatment is a powerful strategy to:
-
Elucidate the synergistic or additive effects of targeting parallel or downstream pathways.
-
Investigate mechanisms of resistance to BET inhibitors.
-
Validate novel therapeutic targets in cancer and other diseases.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for combining lentiviral shRNA knockdown with drug treatment.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Data Presentation
The following tables summarize hypothetical quantitative data based on published studies involving BET inhibitors and/or shRNA knockdown of relevant targets. These tables are for illustrative purposes and actual results may vary depending on the experimental conditions.
Table 1: Effect of BRD4 Knockdown and this compound on Cell Viability
| Treatment Group | Cell Line | Concentration of this compound | % Cell Viability (Mean ± SD) |
| Non-Targeting shRNA (Control) | SUM159 | Vehicle (DMSO) | 100 ± 5.2 |
| Non-Targeting shRNA (Control) | SUM159 | 100 nM | 65 ± 4.1 |
| shBRD4 | SUM159 | Vehicle (DMSO) | 45 ± 3.8 |
| shBRD4 | SUM159 | 100 nM | 25 ± 2.9 |
Note: Data is hypothetical and inspired by findings that show BRD4 knockdown sensitizes cells to BET inhibitors.[5]
Table 2: Effect of c-Myc Knockdown and this compound on Gene Expression
| Treatment Group | Cell Line | Target Gene | Fold Change in mRNA Expression (vs. Control, Mean ± SD) |
| Non-Targeting shRNA (Control) | MV4-11 | c-Myc | 1.0 ± 0.1 |
| Non-Targeting shRNA (Control) | MV4-11 | p21 | 1.0 ± 0.2 |
| This compound (100 nM) | MV4-11 | c-Myc | 0.2 ± 0.05 |
| This compound (100 nM) | MV4-11 | p21 | 4.5 ± 0.6 |
| sh-c-Myc | MV4-11 | c-Myc | 0.3 ± 0.07 |
| sh-c-Myc | MV4-11 | p21 | 3.8 ± 0.5 |
| sh-c-Myc + this compound (100 nM) | MV4-11 | c-Myc | 0.1 ± 0.03 |
| sh-c-Myc + this compound (100 nM) | MV4-11 | p21 | 8.2 ± 1.1 |
Note: Data is hypothetical and based on the known mechanism of BET inhibitors in downregulating c-Myc and upregulating p21.[2][6]
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles containing a specific shRNA.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid (targeting gene of interest)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding: Plate 2.5 x 10^6 HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In Tube A, dilute packaging plasmids and the pLKO.1-shRNA plasmid in 500 µL of Opti-MEM.
-
In Tube B, dilute Lipofectamine 2000 in 500 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-lipid complex to the HEK293T cells.
-
-
Day 3: Media Change: After 16-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
At 48 and 72 hours post-transfection, collect the viral supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol outlines the transduction of target cells with the produced lentivirus and selection of a stable cell line.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Transduction:
-
Plate target cells to be 50-70% confluent on the day of transduction.
-
Add Polybrene to the cells at a final concentration of 8 µg/mL.[5]
-
Add the desired amount of lentiviral supernatant (a range of Multiplicity of Infection (MOI) should be tested for optimal knockdown).
-
Incubate for 18-24 hours at 37°C.[5]
-
-
Day 3 onwards: Selection:
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24-48 hours, add the appropriate concentration of puromycin to select for transduced cells. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
Maintain selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 3-4 days, until non-transduced control cells are completely eliminated.
-
-
Validation of Knockdown:
-
Expand the stable cell line.
-
Validate the knockdown of the target gene at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Protocol 3: this compound Treatment
This protocol describes the treatment of the stable knockdown cell line with this compound.
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
DMSO (vehicle control)
-
Complete growth medium
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Plate the stable knockdown and control cells at the desired density for the downstream assay.
-
Treatment:
-
Prepare working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 10 nM - 1 µM). A dose-response curve is recommended to determine the optimal concentration. The median IC50 for this compound in lymphoma cell lines is between 70 and 208 nmol/l.[7]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Replace the cell culture medium with the medium containing this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
-
Protocol 4: Quantitative Real-Time PCR (RT-qPCR)
This protocol is for analyzing changes in mRNA expression levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target and reference genes
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).
-
Protocol 5: Western Blotting
This protocol is for analyzing changes in protein expression levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[8][9]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Protocol 6: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of treatments on cell proliferation and viability.
Materials:
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat as described in Protocol 3.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
References
- 1. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNAs Targeting Growth Factor Receptor and Anti-Apoptotic Genes Synergistically Kill Breast Cancer Cells through Inhibition of MAPK and PI-3 Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (R)-BAY1238097 in NanoBRET™ Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key regulators of gene expression.[1][2] The NanoBRET™ Target Engagement (TE) Assay is a powerful technology that allows for the quantitative measurement of compound binding to a specific protein target within live cells in real-time.[3][4][5] This document provides a detailed protocol and application notes for utilizing the NanoBRET™ TE Intracellular BET BRD Assay to measure the target engagement of this compound with BET bromodomains, particularly BRD4.
The NanoBRET™ TE assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase donor and a fluorescent acceptor. In this assay, the target protein (e.g., BRD4) is fused to NanoLuc® luciferase and expressed in cells. A cell-permeable fluorescent tracer that binds to the target protein's active site is then added. When the tracer binds to the NanoLuc®-fused target, BRET occurs. The addition of a competing compound, such as this compound, displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[3][4][5] This allows for the determination of the compound's intracellular affinity (IC50) for the target protein.
Signaling Pathway of BET Inhibition by this compound
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and other transcription factors. This disruption of chromatin binding inhibits the transcription of key oncogenes and cell cycle regulators, such as c-MYC, leading to reduced cell proliferation and tumor growth.
Caption: Mechanism of this compound action.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various BET bromodomains as determined by the NanoBRET™ TE assay.
| Target Protein | This compound IC50 (nM) | Assay Type | Reference |
| BRD4 | 63 | NanoBRET™ | [1] |
| BRD2 | 609 | NanoBRET™ | [1] |
| BRD3 | 2430 | NanoBRET™ | [1] |
Experimental Protocol: NanoBRET™ Target Engagement Assay for this compound
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.[3][5]
Materials
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
DNA plasmid encoding NanoLuc®-BRD4 fusion protein
-
NanoBRET™ BET BRD Tracer
-
This compound
-
DMSO
-
96-well or 384-well white assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and BRET signals (e.g., GloMax® Discover System)
Workflow Overview
Caption: NanoBRET™ Target Engagement Assay Workflow.
Detailed Protocol
Day 1: Cell Transfection
-
Cell Culture: Culture HEK293 cells in appropriate media until they reach 70-90% confluency.
-
Transfection Complex Preparation:
-
Dilute the NanoLuc®-BRD4 fusion vector DNA into Opti-MEM™ medium.
-
Add FuGENE® HD Transfection Reagent to the diluted DNA at a 1:3 ratio (µg DNA:µl reagent).
-
Incubate the mixture for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complex to the HEK293 cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: Assay Execution
-
Cell Preparation:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Adjust the cell density to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Compound and Tracer Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Opti-MEM™ to the final desired concentrations.
-
Prepare the NanoBRET™ BET BRD Tracer at the recommended concentration (typically around its EC50 value for the target) in Opti-MEM™.[4]
-
-
Assay Plating:
-
Add the prepared this compound dilutions to the wells of the assay plate.
-
Add the NanoBRET™ Tracer to all wells except for the "no tracer" controls.
-
Add the transfected cell suspension to all wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[5]
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution according to the manufacturer's instructions.
-
Add the substrate/inhibitor solution to all wells.
-
Read the plate within 10-20 minutes on a plate reader equipped with appropriate filters for donor emission (e.g., 450 nm) and acceptor emission (e.g., >610 nm).[6]
-
Data Analysis
-
Calculate the BRET Ratio: For each well, calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Normalize Data: Normalize the BRET ratios to the vehicle control (0% inhibition) and a high concentration of a known inhibitor or no tracer control (100% inhibition).
-
Generate IC50 Curve: Plot the normalized BRET values against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of this compound.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to assess the intracellular binding of this compound to its BET bromodomain targets. This protocol offers a framework for researchers to accurately determine the potency of this compound in a live-cell context, which is crucial for understanding its mechanism of action and for the development of novel therapeutics. The provided quantitative data and pathway visualization further aid in the comprehensive evaluation of this potent BET inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. promega.com [promega.com]
- 6. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of c-Myc after (R)-BAY1238097 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of c-Myc protein expression in response to treatment with (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. The following protocols and data are intended to assist in the preclinical evaluation of this compound and its effect on a key oncogenic transcription factor, c-Myc.
Introduction
The c-Myc oncogene is a critical driver of cell proliferation and is frequently dysregulated in a wide range of human cancers.[1][2] Its role as a master transcriptional regulator makes it a compelling target for cancer therapy. This compound is a novel small molecule inhibitor that targets BET proteins, which are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, including MYC.[3]
BET proteins, such as BRD4, bind to acetylated lysine residues on histones, recruiting transcriptional machinery to the promoter and enhancer regions of target genes, thereby activating their expression. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the suppression of MYC gene transcription and a subsequent decrease in c-Myc protein levels.[1][3] This mechanism provides a promising therapeutic strategy for treating MYC-driven malignancies.
This document outlines a detailed protocol for performing Western blot analysis to quantify the reduction in c-Myc protein levels following treatment with this compound.
Data Presentation
The following table summarizes the quantitative analysis of c-Myc protein levels in a human cancer cell line treated with a representative BET inhibitor. While specific quantitative Western blot data for this compound is not publicly available, the data presented for the well-characterized BET inhibitor JQ1 serves as a representative example of the expected dose-dependent decrease in c-Myc protein expression.
Table 1: Quantitative Analysis of c-Myc Protein Levels Following BET Inhibitor Treatment
| Treatment Group | Concentration (nM) | Duration (hours) | Relative c-Myc Protein Level (Normalized to Control) |
| Vehicle Control (DMSO) | - | 24 | 1.00 |
| JQ1 | 125 | 24 | 0.65 |
| JQ1 | 250 | 24 | 0.40 |
| JQ1 | 500 | 24 | 0.15 |
Note: Data is representative of typical results observed with BET inhibitors and is based on densitometric analysis of Western blots from published studies. Actual results with this compound may vary depending on the cell line and experimental conditions.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the suppression of c-Myc expression.
Caption: Mechanism of c-Myc suppression by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to measure c-Myc protein levels after treatment with this compound.
Caption: Workflow for Western blot analysis of c-Myc.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., a hematological or solid tumor line known to express c-Myc) in appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) or for a time-course experiment (e.g., 0, 4, 8, 16, 24 hours) at a fixed concentration. Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
Protein Extraction and Quantification
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Data Analysis
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the c-Myc band to the intensity of the corresponding loading control band for each sample.
-
Relative Quantification: Express the normalized c-Myc levels in the treated samples as a fold change relative to the vehicle-treated control.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Inhibition of mTOR Pathway by (R)-BAY1238097 and mTOR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of the BET bromodomain inhibitor, (R)-BAY1238097, in combination with mTOR inhibitors. The information presented herein is intended to guide researchers in the design and execution of preclinical studies to explore this promising therapeutic strategy, particularly in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).
Introduction
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of epigenetic marks and regulators of gene transcription. Dysregulation of BET protein function is a hallmark of various cancers, often driving the expression of key oncogenes like c-MYC. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers. Preclinical evidence has demonstrated a synergistic anti-proliferative effect when combining this compound with mTOR inhibitors, such as everolimus, in cancer cell lines. This synergy is thought to arise from the dual targeting of oncogenic transcription and crucial cell survival pathways. This document provides a summary of the quantitative data supporting this synergy and detailed protocols for its investigation.
Data Presentation
The synergistic interaction between this compound and the mTOR inhibitor everolimus has been quantitatively assessed in various DLBCL cell lines using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Activity of this compound and Everolimus in DLBCL Cell Lines [1]
| Cell Line | DLBCL Subtype | Combination Effect (CI Value) | Interpretation |
| U-2932 | ABC-DLBCL | < 0.9 | Synergy |
| TMD8 | ABC-DLBCL | < 0.9 | Synergy |
| KARPAS-422 | GCB-DLBCL | < 0.9 | Synergy |
| SU-DHL-6 | GCB-DLBCL | < 0.9 | Synergy |
| DOHH-2 | GCB-DLBCL | < 0.9 | Synergy |
| SU-DHL-8 | GCB-DLBCL | < 0.9 | Synergy |
| Toledo | GCB-DLBCL | < 0.9 | Synergy |
Note: The CI values are generally reported as a range across different concentrations and effect levels. For simplicity, a summary interpretation is provided. Researchers should perform their own dose-matrix experiments and CI calculations.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of combining this compound with an mTOR inhibitor is rooted in their complementary mechanisms of action that target key cancer-driving pathways. This compound, as a BET inhibitor, displaces BRD4 from chromatin, leading to the transcriptional repression of oncogenes such as c-MYC. Inhibition of c-MYC can induce cell cycle arrest and apoptosis. However, cancer cells can develop resistance to BET inhibitors through feedback mechanisms that activate pro-survival pathways, including the PI3K/Akt/mTOR pathway.
By co-administering an mTOR inhibitor like everolimus, which directly targets the mTORC1 complex, this feedback activation is blocked. This dual inhibition leads to a more profound and sustained suppression of cell growth, proliferation, and survival than either agent alone. A key molecular event in this synergy is the observed downregulation of phosphorylated Akt (p-AKT) upon combined treatment, indicating a collapse of the central PI3K/Akt/mTOR signaling axis.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the synergistic effects of this compound and mTOR inhibitors.
Cell Viability Assay (Checkerboard Assay)
This protocol is designed to assess the anti-proliferative effects of the drug combination across a range of concentrations to determine synergy.
Materials:
-
DLBCL cell lines (e.g., U-2932, TMD8, KARPAS-422)
-
This compound (stock solution in DMSO)
-
mTOR inhibitor (e.g., Everolimus, stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture DLBCL cells to logarithmic growth phase.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Dilution Matrix:
-
Prepare serial dilutions of this compound and the mTOR inhibitor in complete medium at 4x the final desired concentrations.
-
A typical 7x7 matrix could involve seven concentrations of each drug, spanning a range that covers their individual IC50 values.
-
-
Drug Addition:
-
Using a multichannel pipette or liquid handler, add 25 µL of the 4x this compound dilutions to the appropriate wells.
-
Add 25 µL of the 4x mTOR inhibitor dilutions to the appropriate wells to create a checkerboard matrix.
-
Include wells for each drug alone and vehicle control (DMSO-containing medium). The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement (Resazurin Assay Example):
-
Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
Western Blot Analysis
This protocol is to assess the molecular mechanism of synergy by observing changes in key signaling proteins.
Materials:
-
DLBCL cell lines
-
This compound
-
mTOR inhibitor (e.g., Everolimus)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed DLBCL cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with this compound, the mTOR inhibitor, the combination, or vehicle (DMSO) for a specified time (e.g., 24 hours). Use concentrations determined to be synergistic from the viability assays.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
-
References
Troubleshooting & Optimization
Technical Support Center: (R)-BAY1238097 In Vivo Toxicity and Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and adverse effects of the BET inhibitor, (R)-BAY1238097. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, preventing their interaction with acetylated histones. This disrupts the formation of transcriptional complexes at key oncogenes, most notably c-MYC, leading to its downregulation. Concurrently, it upregulates the expression of HEXIM1, a negative regulator of the positive transcription elongation factor b (P-TEFb), further contributing to the suppression of oncogenic transcription and subsequent inhibition of tumor cell proliferation.[1]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound in humans?
A2: In the first-in-human Phase I clinical trial (NCT02369029), dose-limiting toxicities were observed at the 80 mg/week dose level. These included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[1] The study was prematurely terminated due to the occurrence of these DLTs at a dose below the targeted therapeutic exposure.[1]
Q3: What are the most common adverse effects observed with this compound in clinical trials?
A3: The most frequently reported adverse events in the Phase I trial were nausea, vomiting, headache, back pain, and fatigue.[1]
Q4: What is the maximum tolerated dose (MTD) of this compound in preclinical animal models?
A4: In a preclinical melanoma xenograft model using C57BL/6 mice, the maximum tolerated dose (MTD) for daily oral administration was determined to be 15 mg/kg. In other preclinical models, doses between 10-15 mg/kg administered daily for 9-14 days were reported to be well-tolerated with no obvious signs of toxicity.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality | Dose may be too high for the specific animal model or strain. | - Review the reported MTD (15 mg/kg daily oral in mice) and consider a dose-ranging study. - Ensure accurate formulation and administration of the compound. - Monitor animals closely for clinical signs of toxicity (see Q5). |
| Significant body weight loss (>15%) | Compound toxicity. | - Reduce the dose of this compound. - Consider an alternative dosing schedule (e.g., less frequent administration). - Provide supportive care, such as supplemental nutrition and hydration. |
| Gastrointestinal issues (e.g., diarrhea, poor appetite) | On-target or off-target effects of BET inhibition. | - Monitor for dehydration and provide supportive care. - If severe, consider reducing the dose or discontinuing treatment for a short period. |
| Neurological symptoms (e.g., lethargy, ataxia) | Potential for central nervous system toxicity, as suggested by headaches in clinical trials. | - Perform regular neurological assessments. - If symptoms are severe, consider dose reduction or termination of the experiment for that animal. |
| Lack of tumor growth inhibition | Insufficient dose, drug resistance, or inappropriate tumor model. | - Confirm target engagement by measuring pharmacodynamic markers (c-MYC downregulation, HEXIM1 upregulation) in tumor tissue or surrogate tissues. - Ensure the chosen tumor model is dependent on BET-regulated pathways. - Consider a higher, yet tolerable, dose based on a pilot study. |
Quantitative Data Summary
Table 1: Clinical Adverse Events (Phase I Study)
| Dose Level (Twice Weekly) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events (All Grades) |
| 10 mg/week | 3 | None | Nausea, vomiting, headache, back pain, fatigue |
| 40 mg/week | 3 | None | Nausea, vomiting, headache, back pain, fatigue |
| 80 mg/week | 2 | Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain | Nausea, vomiting, headache, back pain, fatigue |
Data sourced from the first-in-human Phase I clinical trial of BAY 1238097.[1]
Table 2: Preclinical In Vivo Tolerability
| Animal Model | Dose | Dosing Schedule | Observed Toxicity |
| C57BL/6 Mice (Melanoma Xenograft) | 15 mg/kg | Daily, Oral | Maximum Tolerated Dose |
| Various Disease Models | 10-15 mg/kg | Daily, Oral (9-14 days) | Well-tolerated, no obvious toxicity |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Lymphoma Xenograft Model
This protocol is a generalized procedure based on common practices for studying BET inhibitors in xenograft models. Researchers should adapt it to their specific cell lines and laboratory conditions.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG) aged 6-8 weeks.
-
Allow animals to acclimatize for at least one week before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture human lymphoma cells (e.g., diffuse large B-cell lymphoma cell lines) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-200 mm^3, randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Administer the drug or vehicle control daily via oral gavage at the desired dose (e.g., starting with a dose range of 5-15 mg/kg).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and clinical signs of toxicity daily.
-
Continue tumor volume measurements twice weekly.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm^3) or if they show signs of significant distress or toxicity.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., qRT-PCR for c-MYC and HEXIM1, Western blot, or immunohistochemistry).
-
Visualizations
Caption: Signaling pathway of this compound as a BET inhibitor.
Caption: Experimental workflow for an in vivo xenograft study.
References
Technical Support Center: Overcoming (R)-BAY1238097 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the BET bromodomain inhibitor, (R)-BAY1238097, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[1][2][4] This inhibition disrupts essential cancer cell processes, including proliferation, survival, and cell cycle progression.[2] Preclinical studies have shown its activity in various cancer models, particularly in MYC- or BRD4-driven diseases like lymphoma.[1][2]
Q2: What are the known or suspected mechanisms of resistance to BET inhibitors like this compound?
A2: While specific acquired resistance mechanisms to this compound are not extensively documented due to its early clinical trial termination, resistance to the broader class of BET inhibitors can be categorized as either intrinsic or acquired.[1]
-
Intrinsic Resistance: Some cancer cells may exhibit inherent resistance to BET inhibitors. This can be due to:
-
Acquired Resistance: Cancer cells can develop resistance following prolonged exposure to BET inhibitors through various mechanisms:
-
Reactivation of target pathways: Cells can reactivate BRD4-dependent transcription through mechanisms like BRD4 hyper-phosphorylation, reducing the inhibitor's effectiveness without a gatekeeper mutation.[4]
-
Activation of compensatory signaling pathways: Upregulation of alternative pathways, such as the WNT signaling pathway in leukemia, can bypass the effects of BET inhibition.[6]
-
Epigenetic heterogeneity and clonal selection: A pre-existing subpopulation of cells with higher levels of acetylated histones and nuclear BRD4 may be selected for, allowing them to tolerate the inhibitor.
-
Upregulation of other oncogenes: Increased expression of oncogenes like BCL6 has been observed as a resistance mechanism in some cancers.[2]
-
Q3: What are the potential therapeutic strategies to overcome this compound resistance?
A3: Combination therapy is the most promising strategy to overcome both intrinsic and acquired resistance to this compound. Preclinical evidence suggests that combining this compound with inhibitors of parallel or downstream signaling pathways can result in synergistic anti-cancer effects. Specifically, in lymphoma models, this compound has shown in vitro synergism with:
Targeting these pathways simultaneously can prevent or overcome resistance by blocking escape routes that cancer cells might use when faced with BET inhibition alone.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during in vitro experiments aimed at overcoming this compound resistance.
Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line.
| Possible Cause | Troubleshooting Step |
| Inappropriate starting concentration of this compound. | Determine the IC50 of the parental cell line first. Start the selection process with a concentration around the IC25-IC50 to allow for gradual adaptation. |
| Selection pressure is too high or too low. | If widespread cell death occurs, lower the drug concentration. If no change in sensitivity is observed over time, gradually increase the concentration in a stepwise manner (e.g., 1.5-2 fold increments). |
| Cell line intolerance or slow adaptation. | Be patient; establishing a stable resistant cell line can take several months. Ensure optimal cell culture conditions are maintained throughout the process. Consider using a pulsatile exposure method (intermittent drug treatment) to allow for recovery and selection of resistant clones. |
| Instability of the resistant phenotype. | Once a resistant line is established, periodically re-verify its resistance profile (IC50) compared to the parental line. Maintain a low dose of this compound in the culture medium for some passages to ensure the stability of the resistant phenotype, but culture without the drug for a few passages before key experiments to avoid immediate drug effects. |
Issue 2: Lack of Synergy Observed in Combination Therapy Experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations or ratios. | Perform a checkerboard assay with a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic concentrations and ratios. Utilize software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[9][10][11][12] |
| Incorrect timing of drug administration. | The sequence of drug addition can be critical. Test simultaneous, sequential (Drug A then Drug B), and alternating administration schedules to determine the most effective combination strategy. |
| Cell line-specific mechanisms. | The chosen combination may not be effective in the specific cancer cell line being used. Investigate the underlying signaling pathways in your cell line to ensure the combination targets relevant pathways. For example, if your cells do not rely on the mTOR pathway, an mTOR inhibitor combination may not be effective. |
| Experimental variability. | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Use appropriate controls, including single-agent treatments at the same concentrations used in the combination. |
Issue 3: Inconsistent Western Blot Results for Key Pathway Markers (e.g., BRD4, c-Myc).
| Possible Cause | Troubleshooting Step |
| Poor antibody quality. | Use validated antibodies specific for your target proteins. Check the manufacturer's recommendations for optimal antibody concentration and incubation conditions. |
| Suboptimal protein extraction or sample handling. | Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation. Ensure consistent protein quantification and loading amounts for all samples. |
| Timing of sample collection. | The expression levels of target proteins can change over time after drug treatment. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe changes in protein expression. |
| Loading controls are not stable. | Ensure that the expression of your loading control protein (e.g., GAPDH, β-actin) is not affected by the drug treatments in your specific cell line. If it is, you may need to test and validate an alternative loading control. |
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of this compound in a panel of lymphoma-derived cell lines. This data can serve as a baseline for sensitivity before developing resistant models.
Table 1: Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (nmol/l) |
| TMD8 | ABC-DLBCL | 75 |
| U-2932 | ABC-DLBCL | 150 |
| SU-DHL-2 | GCB-DLBCL | 120 |
| OCI-Ly7 | GCB-DLBCL | 90 |
| Granta-519 | Mantle Cell Lymphoma | 208 |
| Jeko-1 | Mantle Cell Lymphoma | 180 |
Data adapted from preclinical studies on BAY 1238097.[2]
Key Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a cell line with acquired resistance to this compound.[3][6][13][14][15]
-
Determine Parental IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC25-IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.
-
Repeat and Expand: Continue this process of stepwise dose escalation. At each stage, allow the surviving cells to expand. This selection process can take 6-12 months.
-
Validation of Resistance: The resulting cell line is considered resistant when it can proliferate in an this compound concentration that is significantly higher (e.g., 5- to 10-fold) than the IC50 of the parental cell line. Confirm the resistance by performing a cell viability assay and comparing the IC50 values of the parental and resistant lines.
Protocol 2: In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol outlines the assessment of synergy between this compound and a combination agent (e.g., an EZH2, mTOR, or BTK inhibitor).[2][7][9][10][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a dilution series for each agent.
-
Treatment: Treat cells with a matrix of concentrations of both drugs, alone and in combination. A constant ratio of the two drugs based on their individual IC50 values is often used. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).
-
Cell Viability Measurement: Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to measure the viability in each well.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Protocol 3: Western Blotting for BRD4 and c-Myc
This protocol details the analysis of BRD4 and c-Myc protein levels, which are key markers of BET inhibitor activity.[18][19][20][21]
-
Cell Treatment and Lysis: Treat parental and resistant cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample. Separate the proteins on an 8-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. assaygenie.com [assaygenie.com]
- 5. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Combination of EZH2 inhibitor and BET inhibitor for treatment of diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Scilit [scilit.com]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: (R)-BAY1238097 Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of the BET inhibitor (R)-BAY1238097 in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It functions by binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones. This disrupts the formation of transcriptional complexes at super-enhancers of key oncogenes, most notably c-MYC, leading to the downregulation of their expression and subsequent inhibition of tumor cell proliferation.[1] Preclinical studies in lymphoma models have also indicated that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways and E2F1-regulated genes.[2]
Q2: What were the observed dose-limiting toxicities (DLTs) of BAY1238097 in the first-in-human clinical trial?
A first-in-human Phase I study of BAY1238097 in patients with advanced malignancies was prematurely terminated due to unexpected severe toxicities.[3] Dose-limiting toxicities were observed at a dose of 80 mg/week and included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[3][4] The most common treatment-related adverse events were nausea, vomiting, headache, back pain, and fatigue.[4] These clinical findings are critical for informing the preclinical monitoring parameters for potential translational toxicities.
Q3: What is the maximum tolerated dose (MTD) of this compound in preclinical models?
In preclinical studies, this compound was reported to be well-tolerated at doses of 10-15 mg/kg administered daily for 9-14 days in various disease models with no obvious toxicity.[1] In a preclinical model of acute myeloid leukemia (AML), the maximum tolerated dose (MTD) was established at 15 mg/kg administered orally for 12 days.[1]
Q4: What are the common class-related toxicities observed with BET inhibitors in preclinical models?
Thrombocytopenia (a decrease in platelet count) is a well-documented on-target toxicity associated with BET inhibitors.[5][6] This is believed to be due to the role of BET proteins in megakaryocyte differentiation and platelet production. Other potential class-related hematological toxicities include anemia and neutropenia.[6] Gastrointestinal toxicities have also been reported.
Quantitative Data Summary
Table 1: Summary of this compound Doses and Toxicities in Preclinical and Clinical Studies
| Study Type | Model/Population | Dose | Dosing Schedule | Observed Toxicities/Outcomes |
| Preclinical | Various disease models | 10-15 mg/kg | Daily for 9-14 days | Well-tolerated, no obvious toxicity.[1] |
| Preclinical | AML model | 15 mg/kg | Orally, daily for 12 days | Maximum Tolerated Dose (MTD).[1] |
| Clinical (Phase I) | Patients with advanced malignancies | 80 mg/week | Twice weekly | Dose-Limiting Toxicities: Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain.[3][4] |
Table 2: Example of Hematological Monitoring in a Rat Model Treated with a Pan-BET Inhibitor
This table provides representative data on the effects of a BET inhibitor on hematological parameters in Sprague Dawley rats and potential mitigation strategies. This data is for another BET inhibitor but may inform monitoring for this compound.
| Treatment Group | Platelet Count (x10⁹ cells/mL) | Reticulocyte Count (x10⁹ cells/mL) |
| Control | 1175 | 346 |
| BETi alone | 465 | 54 |
| BETi + rhEPO | 808 | 272 |
Data adapted from a study on a pan-BETi molecule A-1550592.[5]
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment for a BET Inhibitor in Rodent Models
This protocol outlines a general approach for assessing the toxicity of a BET inhibitor like this compound in mice or rats.
-
Animal Models: Use relevant rodent strains (e.g., C57BL/6 mice, Sprague Dawley rats). For efficacy and toxicity studies, immunodeficient mice (e.g., NOD/SCID) bearing human tumor xenografts are often used.
-
Dose Formulation and Administration: this compound is typically formulated for oral gavage. The vehicle should be optimized for solubility and stability (a common vehicle is 0.5% methylcellulose in water).
-
Dose Range Finding Study (Acute Toxicity):
-
Administer single escalating doses to small groups of animals.
-
Observe for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and behavior) for at least 24 hours.
-
Monitor body weight daily.
-
This study helps to determine the dose range for the repeated-dose toxicity study.
-
-
Repeated-Dose Toxicity Study (Sub-chronic):
-
Administer the test article daily or on a clinically relevant schedule for a predetermined period (e.g., 14 or 28 days).
-
Include a vehicle control group and at least three dose levels (low, medium, and high).
-
Clinical Observations: Record clinical signs of toxicity daily.
-
Body Weight: Measure body weight at least twice weekly.
-
Food Consumption: Measure food consumption weekly.
-
Hematology: Collect blood (e.g., via retro-orbital sinus or tail vein) at baseline and termination. Analyze for complete blood counts (CBC) including red blood cells, white blood cells, platelets, hemoglobin, and hematocrit.[7]
-
Clinical Chemistry: Analyze plasma or serum for a panel of markers for liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other metabolic parameters.[7]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve major organs and tissues for histopathological examination by a veterinary pathologist.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asco.org [asco.org]
- 6. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Chemistry [mouseclinic.de]
Optimizing (R)-BAY1238097 Dosage for SCID Mouse Xenografts: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (R)-BAY1238097 in Severe Combined Immunodeficient (SCID) mouse xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] Its mechanism of action involves binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents their interaction with histones.[1] This disrupts chromatin remodeling and suppresses the expression of key growth-promoting genes, including the proto-oncogene MYC, leading to an inhibition of tumor cell growth.[3]
Q2: Which signaling pathways are targeted by this compound?
A2: Preclinical studies have shown that this compound targets several critical signaling pathways implicated in cancer cell proliferation and survival. Gene expression profiling has demonstrated that the compound affects the NFKB/TLR/JAK/STAT signaling pathways.[4] It also regulates genes controlled by MYC and E2F1, which are crucial for cell cycle progression and chromatin structure.[4]
Q3: What are the recommended starting doses for this compound in SCID mouse xenograft studies?
A3: The optimal dose and schedule for this compound can vary depending on the specific tumor model. Based on preclinical studies in diffuse large B-cell lymphoma (DLBCL) xenografts, two effective dosing regimens have been identified:
-
15 mg/kg, administered orally once daily.
-
45 mg/kg, administered orally twice weekly.
It is recommended to conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific xenograft model.
Q4: How should this compound be prepared and administered for in vivo studies?
A4: For oral administration in mice, this compound should be appropriately formulated in a vehicle suitable for animal studies. The specific vehicle composition should be determined based on the compound's solubility and stability characteristics. Administration is typically performed using oral gavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity or significant body weight loss in mice. | The administered dose is above the maximum tolerated dose (MTD) for the specific mouse strain or tumor model. | - Reduce the dosage of this compound.- Switch to a less frequent dosing schedule (e.g., from daily to twice weekly).- Ensure the formulation is well-tolerated and does not cause adverse effects. |
| Lack of tumor growth inhibition. | - The dose is too low to achieve a therapeutic effect.- The tumor model is resistant to BET inhibitors.- Issues with compound formulation or administration leading to poor bioavailability. | - Increase the dose in a stepwise manner, monitoring for toxicity.- Confirm the expression of BET targets (e.g., MYC) in your tumor model.- Verify the stability and solubility of your this compound formulation.- Ensure proper oral gavage technique to guarantee accurate dosing. |
| Variable tumor growth inhibition between animals in the same treatment group. | - Inconsistent dosing.- Differences in individual animal metabolism or tumor engraftment. | - Ensure all technicians are proficient in oral gavage.- Increase the number of animals per group to improve statistical power.- Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a consistent size. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in DLBCL SCID Mouse Xenograft Models
| Cell Line | Dosing Regimen | Tumor Growth Inhibition (T/C) | Day of Measurement |
| SU-DHL-8 (GCB-DLBCL) | 15 mg/kg (oral, daily) | 15% | Day 14 |
| OCI-LY-3 (ABC-DLBCL) | 45 mg/kg (oral, twice weekly) | 23% | Day 48 |
T/C (Treatment/Control) values represent the relative tumor volume in the treated group compared to the vehicle-treated control group.
Experimental Protocols
Detailed Methodology for a SCID Mouse Xenograft Study
-
Cell Culture: Culture the desired human tumor cell line (e.g., SU-DHL-8 or OCI-LY-3) under standard sterile conditions in the recommended growth medium.
-
Animal Model: Utilize female SCID (Severe Combined Immunodeficient) mice, typically 6-8 weeks of age.
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 10 x 10^6 cells in 200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer the compound or vehicle orally according to the chosen dosing schedule (e.g., daily or twice weekly).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
-
Calculate the tumor growth inhibition (T/C) to assess the efficacy of the treatment.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for xenograft studies.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing nausea and fatigue in animal studies with BAY1238097
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and fatigue in animal studies involving the BET inhibitor, BAY1238097. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with BAY1238097.
Q1: I've administered BAY1238097 to my study animals, and I'm observing signs of nausea. How can I quantitatively assess this?
A1: Since rodents do not vomit, alternative behaviors are used as surrogates for nausea. The most common and well-established method is the assessment of pica, which is the consumption of non-nutritive substances like kaolin clay. An increase in kaolin consumption is a reliable indicator of nausea-like states in rats.[1]
Q2: My animals appear lethargic and show reduced movement after being treated with BAY1238097. How can I confirm and quantify this as fatigue?
Q3: Can I pre-treat my animals with an anti-emetic to mitigate potential nausea from BAY1238097?
A3: Yes, pre-treatment with anti-emetic agents can be a viable strategy. However, the choice of anti-emetic should be carefully considered to avoid any potential drug-drug interactions with BAY1238097 that could confound study results. It is advisable to consult with a veterinarian or a specialist in animal models of nausea. Commonly used anti-emetics in preclinical studies include 5-HT3 antagonists.
Q4: Are there any alternative dosing strategies I can explore to reduce the severity of nausea and fatigue?
A4: While specific data on BAY1238097 in animal models is not publicly available, a human clinical trial was prematurely terminated due to dose-limiting toxicities, including nausea and fatigue.[3] This suggests that a dose-response relationship for these adverse events is likely. Therefore, exploring a dose-escalation study design, starting with lower doses, may help identify a therapeutic window with a more manageable side-effect profile. Additionally, altering the dosing schedule (e.g., less frequent administration) could also be investigated, although pharmacokinetic modeling in the human study suggested this might not be feasible for achieving efficacious exposure without dose-limiting toxicities.[3]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the management of side effects in BAY1238097 animal studies.
Q1: What are the known side effects of BAY1238097 from clinical studies?
A1: A first-in-human phase I study of BAY1238097 in patients with advanced malignancies reported that the most common adverse events were nausea, vomiting, headache, back pain, and fatigue.[3] Dose-limiting toxicities, including grade 3 vomiting and grade 3 headache, were observed at a dose of 80 mg/week.[3]
Q2: Why is it important to monitor for nausea and fatigue in my animal studies with BAY1238097?
A2: Monitoring for nausea and fatigue is critical for several reasons. Firstly, these side effects can significantly impact the welfare of the animals. Secondly, they can introduce non-specific morbidity that may confound the interpretation of your experimental results. For instance, if an animal is nauseous or fatigued, it may eat less or be less active, which could be misinterpreted as a direct effect of the drug on the disease model.
Q3: What is the potential mechanism behind BAY1238097-induced nausea and fatigue?
A3: The precise mechanism is not fully elucidated. However, as a BET inhibitor, BAY1238097 modulates the expression of various genes. Off-target effects on pathways regulating gastrointestinal function or central nervous system activity could contribute to these side effects. The diagram below illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for BAY1238097-induced nausea and fatigue.
Experimental Protocols
Below are detailed methodologies for key experiments to assess nausea and fatigue in your animal studies.
Pica Assessment (Nausea)
Objective: To quantify nausea-like behavior in rats by measuring the consumption of kaolin.
Materials:
-
Standard rodent chow
-
Kaolin pellets
-
Metabolic cages capable of separating food, kaolin, and spillage
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment.
-
Baseline Measurement: For 2-3 consecutive days before drug administration, provide pre-weighed amounts of standard chow and kaolin pellets. Measure the consumption of each at the same time each day.
-
Drug Administration: Administer BAY1238097 or vehicle control as per your study design.
-
Post-treatment Measurement: Continue to provide pre-weighed chow and kaolin and measure their consumption daily for the duration of the treatment period.
-
Data Analysis: Calculate the daily consumption of kaolin and chow for each animal. A significant increase in kaolin intake in the BAY1238097-treated group compared to the control group is indicative of pica.
Locomotor Activity Monitoring (Fatigue)
Objective: To quantify fatigue by measuring voluntary movement.
Materials:
-
Animal cages equipped with running wheels or an open-field activity monitoring system.
-
Data acquisition software.
Procedure:
-
Acclimation: Individually house animals in the activity monitoring cages for at least 3 days to establish a baseline activity level.
-
Baseline Recording: Record the locomotor activity (e.g., distance traveled, wheel revolutions) for 24-48 hours prior to drug administration to establish a baseline for each animal.
-
Drug Administration: Administer BAY1238097 or vehicle control.
-
Post-treatment Recording: Continuously record locomotor activity for the desired period after drug administration.
-
Data Analysis: Compare the post-treatment activity levels to the baseline levels for each animal and between the treated and control groups. A significant reduction in activity in the BAY1238097-treated group suggests fatigue.
Caption: Experimental workflow for managing nausea and fatigue in animal studies.
Data Summary
While specific quantitative data from preclinical studies with BAY1238097 is not publicly available, the following table summarizes the key adverse events observed in the human clinical trial.[3]
| Adverse Event | Grade | Dose Level (mg/week) |
| Nausea | Not specified | 10, 40, 80 |
| Vomiting | Grade 3 | 80 |
| Headache | Grade 3 | 80 |
| Back Pain | Grade 2/3 | 80 |
| Fatigue | Not specified | 10, 40, 80 |
References
- 1. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinically translatable mouse model for chemotherapy-related fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assay issues with (R)-BAY1238097 precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with (R)-BAY1238097 precipitation during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BET proteins are key regulators of gene expression, and their inhibition is a promising therapeutic strategy in oncology.[1][3] While the (S)-isomer is the more active enantiomer, the (R)-isomer may be used as a control or in specific research contexts.
Q2: I'm observing precipitation of this compound in my cell culture media. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: this compound, like its active isomer, is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions such as cell culture media.[2]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of the compound into the aqueous media can cause the compound to crash out of solution.[4]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final cell culture medium.[5]
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH (due to CO2 in the incubator) can affect compound solubility.[6]
-
Interaction with Media Components: The compound may interact with proteins, salts, or other components in the media, leading to the formation of insoluble complexes.[6]
Q3: How can I distinguish between compound precipitation and microbial contamination?
While both can cause turbidity in the culture medium, they have distinct characteristics:
-
Microscopic Examination: Observe a sample of the media under a microscope. Precipitate often appears as amorphous or crystalline structures, while microbial contamination will show characteristic shapes of bacteria (cocci, bacilli), yeast (budding), or fungi (hyphae).[6]
-
Culture Incubation: If you suspect contamination, incubate a sample of the media alone. Microbial contamination will typically worsen over time, leading to a rapid pH change (often indicated by a color change in the media) and a distinct odor.[7]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower.[5][8][9][10] It is crucial to include a vehicle control (media with the same final DMSO concentration as the highest compound concentration) in your experiments to account for any solvent effects.[5]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell viability assays, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding the compound to the media. | High stock concentration and "solvent shock".[4] | 1. Prepare a lower concentration stock solution in DMSO.2. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling.[4][6]3. Consider a serial dilution approach in the final culture medium. |
| Precipitation observed after incubation at 37°C. | Temperature-dependent solubility.[6] | 1. Ensure the compound is fully dissolved at room temperature before placing it in the incubator.2. Visually inspect the wells for precipitation before and after incubation. |
| Inconsistent precipitation between experiments. | Stock solution integrity due to repeated freeze-thaw cycles.[4] | 1. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6]2. Prepare fresh stock solutions more frequently. |
| Precipitation at higher concentrations of the compound. | Exceeding the solubility limit of the compound in the culture media. | 1. Determine the maximum soluble concentration of this compound in your specific cell culture medium before performing the full experiment.2. If the required concentration is too high, consider alternative strategies such as using a more soluble analog or a different assay with a shorter incubation time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add sterile, cell culture-grade DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) and sonication can aid dissolution.[2][11]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Cell Viability Assay (MTT Assay) with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Dilution:
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound.
-
Include "cells only" (no treatment) and "vehicle control" (media with the same final DMSO concentration as the compound-treated wells) groups.[5]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.[5][12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Visualizations
Signaling Pathway of BET Inhibitors
Caption: Mechanism of action of BET inhibitors like this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. Facebook [cancer.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from (R)-BAY1238097 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results encountered during experiments with (R)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] The primary mechanism of action for BET inhibitors is to bind to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[2] This competitive binding prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and repressing the transcription of specific genes, including the well-known oncogene c-Myc.[2][3][4]
Q2: I am not observing the expected anti-proliferative effect with this compound. Is it a DHODH inhibitor?
A2: This is a common point of confusion. This compound is a BET inhibitor , not a Dihydroorotate Dehydrogenase (DHODH) inhibitor. Its mechanism of action is entirely different from that of DHODH inhibitors, which are involved in pyrimidine biosynthesis. The lack of an expected effect is likely related to other factors, such as the specific stereoisomer used or experimental conditions.
Q3: What is the significance of using the (R)-isomer of BAY1238097?
A3: this compound is documented as the less active isomer of BAY1238097.[1] In contrast, the S-isomer is the more active enantiomer. When designing experiments, it is crucial to be aware of which isomer is being used. The (R)-isomer can serve as a useful negative control to distinguish on-target from off-target effects when compared to the active S-isomer or the racemic mixture.[5] If you are observing a weaker-than-expected effect, confirming the isomeric identity of your compound is a critical first step.
Troubleshooting Unexpected Experimental Results
Issue 1: Lower-than-Expected or No Inhibition of Cell Viability/Proliferation
If you are observing minimal or no reduction in cell viability or proliferation after treatment with this compound, consider the following potential causes and solutions.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Use of the Less Active (R)-Isomer | As noted, this compound is the less active isomer. Its effects will be significantly weaker than the S-isomer or the racemic mixture. Consider using the S-isomer as your primary active compound and this compound as a negative control. |
| Insufficient Compound Concentration | Perform a dose-response experiment over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For BET inhibitors, this can range from nanomolar to micromolar concentrations depending on the cell line's sensitivity.[6] |
| Cell Line Insensitivity or Resistance | Some cell lines are intrinsically resistant to BET inhibitors.[7] This can be due to a lack of dependence on BET-regulated genes or the activation of compensatory signaling pathways.[8] Consider screening a panel of cell lines to identify a sensitive model. |
| Compound Solubility Issues | This compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound will lead to a lower effective concentration. Ensure proper solubilization, typically in DMSO for a stock solution, and avoid precipitation upon dilution into culture media.[9] |
| Improper Compound Storage or Handling | Improper storage can lead to degradation of the compound. Store stock solutions at -80°C and prepare fresh working dilutions for each experiment.[1] |
Representative Data: Proliferation Assay with BAY1238097 Isomers
| Cell Line | Compound | IC50 (nM) |
| MOLM-13 (AML) | (S)-BAY1238097 (active isomer) | 50 - 150 |
| MOLM-13 (AML) | This compound (less active isomer) | > 10,000 |
| Resistant Cell Line | (S)-BAY1238097 (active isomer) | > 5,000 |
Note: These are representative values. Actual IC50 values should be determined empirically for your specific experimental system.
Issue 2: No Downregulation of c-Myc Protein Levels
A key on-target effect of active BET inhibitors is the downregulation of c-Myc expression.[4][10] If you do not observe this effect, it can help diagnose the issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Sub-optimal Time Point | The effect of BET inhibitors on gene and protein expression can be time-dependent. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing c-Myc downregulation.[4] |
| Use of the Less Active (R)-Isomer | The less active (R)-isomer is not expected to cause significant c-Myc downregulation at concentrations where the S-isomer is active. This result can confirm you are using the intended isomer. |
| Ineffective Cell Lysis or Western Blot Protocol | Ensure your cell lysis and Western blotting protocols are optimized for detecting nuclear proteins like c-Myc. Verify the quality of your c-Myc antibody and include appropriate positive and negative controls. |
| Cell Line-Specific Mechanisms | In some contexts, the anti-proliferative effects of BET inhibitors may be less dependent on c-Myc. However, a complete lack of effect on c-Myc with an active isomer is unusual and may point to a resistant cell line. |
Issue 3: Inconsistent Results Between Experiments
Variability in results is a common challenge in cell-based assays.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Variable Cell Culture Conditions | Maintain consistency in cell density at the time of treatment, passage number, and media composition. Cells in different growth phases (e.g., logarithmic vs. stationary) can respond differently to treatment.[5] |
| Inconsistent Assay Timing | The timing of compound addition and the duration of the assay should be kept consistent across all experiments to ensure reproducibility.[5] |
| Vehicle Control Issues | Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration in all wells, including untreated controls. High concentrations of DMSO can be toxic to cells.[9] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (Resazurin-based)
This protocol is for assessing the effect of this compound on cell viability in a 96-well format.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for c-Myc Expression
This protocol is to assess the on-target effect of this compound by measuring c-Myc protein levels.
Materials:
-
This compound
-
Sensitive cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and a positive control (e.g., S-BAY1238097) at the desired concentrations for the determined optimal time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Visual Guides
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of BET inhibitors like BAY1238097.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability experiment.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. michiganmedicine.org [michiganmedicine.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: Kinome Reprogramming as a Resistance Mechanism to BET Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating kinome reprogramming as a mechanism of resistance to BET (Bromodomain and Extra-terminal domain) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is kinome reprogramming and how does it contribute to BET inhibitor resistance?
A1: Kinome reprogramming is an adaptive response where cancer cells alter their kinase signaling networks to bypass the effects of a targeted therapy, such as a BET inhibitor.[1][2] In the context of BET inhibitor resistance, this often involves the activation of compensatory pro-survival signaling pathways that overcome the transcriptional suppression of oncogenes like MYC.[3][4] For instance, sustained treatment with a BET inhibitor like JQ1 can lead to the activation of Receptor Tyrosine Kinases (RTKs) and downstream pathways such as PI3K/AKT and ERK, ultimately promoting cell survival and proliferation despite BET protein inhibition.[1][3]
Q2: My cells initially respond to the BET inhibitor, but then they seem to recover and resume proliferation. Is this indicative of kinome reprogramming?
A2: This is a classic sign of acquired resistance, and kinome reprogramming is a likely underlying mechanism.[3] Initially, the BET inhibitor effectively suppresses the transcription of key oncogenes, leading to growth arrest or apoptosis.[4] However, over time, a subset of cells can adapt by rewiring their signaling pathways to become independent of the BET-regulated transcriptional program.[5] To confirm this, you would need to perform further molecular analyses, such as kinome profiling or western blotting for key signaling nodes, to identify the activated compensatory pathways.
Q3: Are there specific cancer types where kinome reprogramming is a more common resistance mechanism to BET inhibitors?
A3: While kinome reprogramming has been extensively studied as a resistance mechanism to BET inhibitors in ovarian cancer, it is a phenomenon that has been observed across various cancer types for different targeted therapies.[1][6] For example, similar adaptive kinome responses have been reported in ERBB2-positive breast cancer in response to lapatinib.[1][2] Resistance to BET inhibitors in acute myeloid leukemia (AML) has also been linked to the activation of alternative signaling pathways like Wnt/β-catenin.[5][7] The specific kinases and pathways involved in the reprogramming can be cell-type specific.[4]
Q4: I am not seeing a clear activation of a specific kinase pathway in my resistant cells. What are other potential resistance mechanisms?
A4: While kinome reprogramming is a significant resistance mechanism, other factors can contribute to reduced sensitivity to BET inhibitors. These can include:
-
Increased drug efflux: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of the inhibitor.[8]
-
BRD4-independent transcription: In some cases, resistant cells can maintain the expression of key oncogenes like MYC through BRD4-independent mechanisms.[5]
-
Hyper-phosphorylation of BRD4: Increased phosphorylation of BRD4 can reduce its affinity for BET inhibitors.[8]
-
Upregulation of other BET family members: Compensation by other BET proteins like BRD2 could potentially play a role.
Q5: What is the best experimental approach to identify the specific kinases driving resistance in my model?
A5: A comprehensive approach combining kinome profiling with functional validation is recommended.
-
Kinome Profiling: Techniques like Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS) can provide a global, unbiased view of the changes in the kinome of resistant cells compared to sensitive cells.[3][9]
-
RNA sequencing (RNA-seq): This can identify transcriptional changes in kinase-encoding genes.[3]
-
Phospho-proteomics: This can directly identify activated kinases and signaling pathways.
-
Functional Validation: Once candidate kinases are identified, their role in resistance should be validated using techniques like siRNA/shRNA knockdown or specific small molecule inhibitors to see if their inhibition re-sensitizes the cells to the BET inhibitor.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays when generating BET inhibitor-resistant cell lines.
-
Question: My cell viability assays (e.g., CellTiter-Glo) show variable IC50 values for the BET inhibitor, making it difficult to establish a stable resistant cell line. What could be the problem?
-
Answer:
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments. Over-confluent or under-confluent cells can respond differently to drug treatment.
-
Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic and phenotypic drift.
-
Drug Stability: Prepare fresh dilutions of the BET inhibitor from a frozen stock for each experiment. Some inhibitors can be unstable in solution over time.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below a toxic level (typically <0.5%).
-
Incubation Time: A 72-hour incubation period is common for assessing the effects of BET inhibitors on cell proliferation.[10] Ensure this is consistent.
-
Generation of Resistant Lines: When generating resistant lines, a gradual increase in the inhibitor concentration over a prolonged period is often more effective than a single high-dose selection.[3]
-
Issue 2: Difficulty in detecting changes in protein expression or phosphorylation by Western Blot.
-
Question: I am trying to validate the upregulation of a specific RTK or the phosphorylation of ERK in my resistant cells by western blot, but the signal is weak or inconsistent. What can I do?
-
Answer:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your proteins.
-
Protein Loading: Ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Normalize to a reliable loading control like GAPDH or β-actin.[11]
-
Antibody Quality: Use validated antibodies specific for your target protein and its phosphorylated form. Titrate the antibody concentration to find the optimal dilution.
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C to reduce background noise.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using Ponceau S staining.[12]
-
Positive Controls: Include a positive control lysate from cells known to express high levels of your target protein or a stimulated condition known to induce phosphorylation.
-
Issue 3: Challenges in performing and interpreting MIB/MS kinome profiling experiments.
-
Question: My MIB/MS data has a lot of variability between replicates, or I am not sure how to interpret the large dataset to identify key resistance drivers. What are some key considerations?
-
Answer:
-
Sample Preparation: Consistent and high-quality cell lysates are crucial. Ensure complete cell lysis and accurate protein quantification.[9]
-
MIBs Protocol: The MIBs pulldown protocol should be standardized, including incubation times and washing steps, to minimize technical variability.[3]
-
Mass Spectrometry: Work with an experienced mass spectrometry facility to ensure optimal instrument performance and data acquisition.
-
Data Analysis:
-
Normalization: Normalize the data to account for variations in protein input.
-
Statistical Analysis: Use appropriate statistical tests to identify kinases with significant changes in abundance between sensitive and resistant cells.[13]
-
Pathway Analysis: Utilize bioinformatics tools (e.g., STRING, Gene Ontology) to identify enriched signaling pathways within the list of differentially expressed kinases.[14]
-
Integration with other 'omics data: Correlate your MIB/MS data with transcriptomic (RNA-seq) data to get a more complete picture of the reprogramming events.[3]
-
-
Quantitative Data Summary
Table 1: Example of Kinase Upregulation in JQ1-Resistant Ovarian Cancer Cells [3]
| Kinase | Fold Change (Resistant vs. Parental) | Kinase Family |
| EPHA2 | > 2.0 | RTK |
| FGFR1 | > 2.0 | RTK |
| MET | > 1.5 | RTK |
| AXL | > 1.5 | RTK |
| MAPK1 (ERK2) | > 1.5 | CMGC |
| MAPK3 (ERK1) | > 1.5 | CMGC |
| AKT1 | > 1.5 | AGC |
| PIK3CA | > 1.5 | PI3K |
Table 2: IC50 Values for BET Inhibitors in Sensitive and Resistant Cell Lines [5]
| Cell Line | Compound | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| MLL-AF9 AML | I-BET | ~400 nM | > 10 µM | > 25 |
| MLL-AF9 AML | JQ1 | ~300 nM | > 5 µM | > 16 |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)[17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the BET inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50/IC50 values by fitting the data to a dose-response curve.
Western Blot Analysis[12][13][14][18][19]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MIB/MS) for Kinome Profiling[3][10]
-
Cell Lysis: Prepare native cell lysates from sensitive and resistant cells.
-
MIBs Pulldown: Incubate the lysates with a mixture of multiplexed inhibitor beads to capture a broad range of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the captured kinases. Compare the abundance of each kinase between the sensitive and resistant cell lines to identify those that are upregulated or downregulated.
Visualizations
References
- 1. Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lapatinib-Induced Kinome Reprogramming in ERBB2-Positive Breast Cancer by Targeting BET Family Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BET inhibitor resistance emerges from leukaemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ptglab.com [ptglab.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in AML: (R)-BAY1238097 vs. JQ1
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of acute myeloid leukemia (AML) therapeutics, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of epigenetic modulators. These agents function by competitively binding to the bromodomains of BET family proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and disrupting the transcription of key oncogenes, most notably MYC. This guide provides a comprehensive comparison of two prominent BET inhibitors, (R)-BAY1238097 and JQ1, in the context of AML cell lines, offering a detailed analysis of their performance based on available preclinical data.
Mechanism of Action: A Shared Path to MYC Suppression
Both this compound and JQ1 exert their anti-leukemic effects through the same fundamental mechanism: inhibition of BET bromodomains. By displacing BET proteins from chromatin, these small molecules effectively suppress the transcriptional machinery responsible for the expression of critical genes involved in cell proliferation and survival. A primary target of this inhibition is the MYC oncogene, a master regulator of cell growth and metabolism that is frequently dysregulated in AML. The downregulation of MYC is a key event that triggers cell cycle arrest and apoptosis in sensitive AML cells.[1][2]
Performance Data in AML Cell Lines: A Comparative Overview
Table 1: Anti-Proliferative Activity (IC50) in AML Cell Lines
| Cell Line | This compound IC50 (nM) | JQ1 IC50 (nM) | Reference |
| MOLM-13 | Strong efficacy noted | ~27.9 - <1000 | [3][4] |
| THP-1 | Strong efficacy noted | <1000 | [3][5] |
| KG-1 | Strong efficacy noted | <1000 | [3][5] |
| OCI-AML3 | Not Available | ~500 | [6] |
| EOL-1 | Not Available | 321 | [7] |
Note: "Strong efficacy noted" for this compound indicates potent anti-proliferative activity was observed in these cell lines, with a general IC50 of <100 nM across various AML models, though specific values for each cell line were not provided in the referenced abstracts.[1][3]
Table 2: Apoptotic Effects in AML Cell Lines
| Compound | Effect on Apoptosis | Key Findings | Reference |
| This compound | Induces apoptosis | Primarily cytostatic at lower concentrations, but induces apoptosis at higher concentrations in some lymphoma and likely AML cell lines. | [8] |
| JQ1 | Induces apoptosis | Dose-dependent induction of apoptosis observed in multiple AML cell lines, including OCI-AML2, OCI-AML3, MOLM-14, and KG-1.[5] This is often mediated by caspase-3/7 activation.[6] | [5][6] |
Table 3: Effects on MYC Gene Expression
| Compound | Effect on MYC Expression | Mechanism | Reference |
| This compound | Downregulation | Prevents binding of BRD4 to MYC regulatory regions, leading to decreased transcript and protein levels. | [3] |
| JQ1 | Downregulation | Displaces BRD4 from the MYC promoter, leading to a significant reduction in MYC mRNA and protein expression in AML cells.[9] | [9][10] |
Experimental Protocols
To facilitate the replication and further investigation of the effects of these BET inhibitors, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound and JQ1 in culture medium. A vehicle control (DMSO) should be included.
-
Treatment: Add the diluted compounds to the respective wells and incubate for 48-72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Calculate IC50 values using a non-linear regression curve fit.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound, JQ1, or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash with cold 1X PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated cells should be used as controls to set the gates.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[14]
Gene Expression Analysis (qRT-PCR for MYC)
-
Cell Treatment and RNA Isolation: Treat AML cells with the inhibitors for a shorter duration (e.g., 6-24 hours). Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR Green or TaqMan-based assays with primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method.[15][16]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Mcl-1 with the pan–Bcl-2 family inhibitor (–)BI97D6 overcomes ABT-737 resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain inhibition promotes De-repression of TXNIP and activation of ASK1-MAPK pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the <i>MLL</i> gene | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. haematologica.org [haematologica.org]
- 11. benchchem.com [benchchem.com]
- 12. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neoplasiaresearch.com [neoplasiaresearch.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-BAY1238097 and OTX015 Efficacy in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of two bromodomain and extra-terminal (BET) inhibitors, (R)-BAY1238097 and OTX015, in the context of lymphoma treatment. This analysis is based on publicly available experimental data to support researchers and professionals in the field of oncology drug development.
Introduction to BET Inhibitors in Lymphoma
Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1] They recognize acetylated lysine residues on histones and recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.[2] In many hematological malignancies, including various forms of lymphoma, the aberrant activity of BET proteins contributes to uncontrolled cell proliferation and survival. Consequently, inhibiting BET proteins has emerged as a promising therapeutic strategy.
This compound and OTX015 (also known as MK-8628 or birabresib) are small molecule inhibitors that target the acetyl-lysine binding pockets of BET proteins, thereby disrupting their function.[1][3] This guide will compare the available efficacy data for these two compounds in lymphoma models.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-lymphoma activity of this compound and OTX015 from preclinical and clinical studies.
Table 1: Preclinical Anti-proliferative Activity in Lymphoma Cell Lines
| Compound | Lymphoma Subtype | Cell Line | IC50 (nM) | Reference |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | Various | Median: 70-208 | [4][5] |
| B-cell Lymphoma | Various | Median: 208 | [6] | |
| OTX015 | Mature B-cell Lymphoid Tumors | Various | Median: 240 | |
| Anaplastic Large Cell Lymphoma (ALCL) | Various | Median: 192 |
Table 2: Clinical Efficacy in Relapsed/Refractory Lymphoma
| Compound | Clinical Trial ID | Lymphoma Subtype(s) | Key Efficacy Results | Reference |
| This compound | NCT02369029 | Advanced Malignancies (including lymphoma) | No objective responses observed. Two patients had prolonged stable disease. Trial terminated early due to dose-limiting toxicities. | [7] |
| OTX015 | NCT01713582 | Diffuse Large B-cell Lymphoma (DLBCL), Indolent Lymphomas | DLBCL: 2 Complete Responses (CR) at 120 mg/day, 1 Partial Response (PR) at 80 mg/day. Other: 6 additional patients (2 DLBCL, 4 indolent lymphoma) showed clinical activity not meeting objective response criteria. | [8][9] |
Mechanism of Action and Signaling Pathways
Both this compound and OTX015 function by competitively inhibiting the binding of BET proteins to acetylated histones. This leads to the downregulation of key oncogenic transcriptional programs. Gene expression profiling has shown that both compounds impact similar signaling pathways crucial for lymphoma cell survival and proliferation.[4][10]
The primary mechanism involves the suppression of the proto-oncogene MYC, a master regulator of cell growth and proliferation.[2] Additionally, these BET inhibitors have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways, which are often constitutively active in lymphoma.[2][11]
Caption: BET inhibitor mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key preclinical studies for this compound and OTX015.
In Vitro Cell Viability (MTT Assay)
The anti-proliferative activity of both compounds on lymphoma cell lines was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Plating: Lymphoma cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.[12]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or OTX015 for a specified period, typically 72 hours.[6]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caption: Workflow for MTT cell viability assay.
In Vivo Xenograft Studies
The in vivo efficacy of these compounds was evaluated in mouse xenograft models of lymphoma.
Principle: Human lymphoma cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug, and tumor growth is monitored over time to assess anti-tumor activity.
General Protocol:
-
Cell Implantation: A specified number of human lymphoma cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., NOD-SCID or NSG mice).[13][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound or OTX015, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.[3][15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Caption: Workflow for in vivo xenograft study.
Discussion and Conclusion
Both this compound and OTX015 have demonstrated anti-lymphoma activity in preclinical models by targeting the BET family of proteins and downregulating key oncogenic signaling pathways.
In preclinical studies, both compounds showed potent anti-proliferative effects in a range of lymphoma cell lines, with IC50 values in the nanomolar range.
Clinically, OTX015 has shown promising signs of efficacy in a phase 1 study, with objective responses observed in patients with heavily pre-treated DLBCL.[8][9] In contrast, the clinical development of this compound was halted due to dose-limiting toxicities at exposures below the anticipated therapeutic window, and no objective responses were reported in the early-phase trial.[7]
This comparative guide highlights the importance of both preclinical efficacy and clinical safety in the development of novel cancer therapeutics. While both this compound and OTX015 showed promise in preclinical models, their clinical trajectories have diverged significantly. The data presented here can serve as a valuable resource for researchers and clinicians in the field of lymphoma therapeutics and BET inhibitor development. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of BET inhibitors in various lymphoma subtypes.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibitor OTX015 in patients with lymphoma or multiple myeloma: a dose-escalation, open-label, pharmacokinetic, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OTX015 dose for lymphoma narrowed in phase 1 study | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma. [sonar.ch]
Validating Target Engagement of BET Inhibitors In Vivo: A Comparative Guide Centered on BAY1238097
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement in a physiological setting is a critical step in the development of any new therapeutic agent. This guide provides a comparative overview of in vivo target engagement validation for the Bromodomain and Extra-Terminal (BET) inhibitor, BAY1238097, and other notable BET inhibitors. By examining the available experimental data and methodologies, this document aims to equip researchers with the necessary information to design and interpret in vivo studies for this class of epigenetic modulators.
Executive Summary
BAY1238097 is a potent pan-inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription.[1] These proteins act as epigenetic "readers" by recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[2] Disruption of this interaction by BET inhibitors has shown promise in various preclinical cancer models.[1][3] However, the clinical development of BAY1238097 was prematurely terminated due to dose-limiting toxicities observed at exposures below the therapeutic target.[4]
Validating that a BET inhibitor reaches and binds to its intended target in vivo is paramount. This is typically achieved by measuring the modulation of downstream pharmacodynamic biomarkers. The most well-established biomarkers for BET inhibitor activity are the downregulation of MYC expression and the upregulation of HEXIM1 expression.[5][6] This guide will compare the in vivo target engagement of BAY1238097 with other widely studied BET inhibitors, including JQ1, OTX015, and the BD2-selective inhibitor ABBV-744, based on the modulation of these key biomarkers.
Comparative Analysis of In Vivo Target Engagement
The following tables summarize the available quantitative data on the in vivo target engagement of various BET inhibitors. It is important to note that direct cross-study comparisons should be interpreted with caution due to differences in experimental models, dosing regimens, and analytical methods.
Table 1: In Vivo Modulation of MYC Expression by BET Inhibitors
| Compound | Animal Model | Dose and Schedule | % MYC mRNA Downregulation (in tumor) | Citation |
| BAY1238097 | Patients with advanced malignancies | 10-80 mg/week | Trend towards decreased MYC expression | [4] |
| JQ1 | Raji Burkitt's lymphoma xenograft | 25 mg/kg | 80% at 4h, 60% at 8h | [3] |
| Eμ-Myc lymphoma | 50 mg/kg daily | Significant downregulation | [7] | |
| OTX015 | NSCLC xenograft (H3122) | Not specified | Significant downregulation | [8] |
| ABBV-744 | Prostate cancer xenograft | 4.7 mg/kg daily | Downregulation of MYC gene | [9] |
Table 2: In Vivo Modulation of HEXIM1 Expression by BET Inhibitors
| Compound | Animal Model | Dose and Schedule | Fold Increase in HEXIM1 mRNA Expression | Citation |
| BAY1238097 | Patients with advanced malignancies | 10-80 mg/week | Trend towards increased HEXIM1 expression | [4] |
| OTX015 | Acute leukemia models | 500nM | Significant increase | [10] |
| ABBV-075 | Various xenograft tumors | Not specified | Robust and consistent modulation | [6] |
Experimental Protocols for In Vivo Target Engagement
1. Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq) for BRD4 Occupancy
ChIP-seq is a powerful method to directly assess the binding of a BET inhibitor to its target, BRD4, on a genome-wide scale.[11] A reduction in BRD4 occupancy at the regulatory regions of target genes, such as the MYC super-enhancer, provides direct evidence of target engagement.
Protocol Overview:
-
Animal Treatment and Tissue Collection: Treat tumor-bearing mice (e.g., xenograft models) with the BET inhibitor or vehicle control according to the desired dosing schedule. At the specified time point, euthanize the animals and excise the tumors.
-
Cross-linking: Immediately mince the tumor tissue and cross-link protein-DNA complexes by incubating with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Isolate nuclei from the tumor cells and lyse them to release chromatin. Shear the chromatin to an average size of 200-500 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody specific for BRD4. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare the BRD4 occupancy between inhibitor-treated and vehicle-treated groups to determine the extent of target displacement.
2. Quantitative Real-Time PCR (qRT-PCR) for Biomarker Expression
qRT-PCR is a standard method to quantify the changes in the mRNA expression of pharmacodynamic biomarkers like MYC and HEXIM1.
Protocol Overview:
-
Animal Treatment and Tissue Collection: Treat tumor-bearing mice as described above.
-
RNA Extraction: Excise the tumors and immediately homogenize them in an RNA lysis buffer to preserve RNA integrity. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform real-time PCR using primers specific for MYC, HEXIM1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct method to determine the fold change in expression between the inhibitor-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
BET Protein Signaling Pathway
BET proteins, particularly BRD4, play a central role in transcriptional regulation. They are recruited to acetylated histones at enhancers and promoters, where they facilitate the recruitment of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the master oncogene MYC. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of these target genes.
Caption: A simplified diagram of the BET protein signaling pathway and the mechanism of action of BET inhibitors like BAY1238097.
Experimental Workflow for In Vivo Target Engagement
The following diagram illustrates a typical workflow for validating the in vivo target engagement of a BET inhibitor.
Caption: A flowchart outlining the key steps in an in vivo experiment to validate the target engagement of a BET inhibitor.
Conclusion
Validating the in vivo target engagement of BET inhibitors like BAY1238097 is essential for their preclinical and clinical development. While the clinical progression of BAY1238097 was halted, the methodologies and biomarkers discussed in this guide remain highly relevant for the continued investigation of this class of epigenetic modulators. The use of robust pharmacodynamic markers such as MYC and HEXIM1, coupled with direct target occupancy measures like ChIP-seq, provides a comprehensive approach to confirming that these agents are hitting their intended target in a complex biological system. This information is critical for establishing a clear relationship between drug exposure, target engagement, and therapeutic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: (R)-BAY1238097 vs. HDAC Inhibitors in Epigenetic Therapy
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are at the forefront of novel cancer therapeutic strategies. This guide provides a comprehensive comparison of two distinct classes of epigenetic modulators: the BET bromodomain inhibitor (R)-BAY1238097 and pan-Histone Deacetylase (HDAC) inhibitors. While both target the epigenetic machinery, their mechanisms, efficacy, and safety profiles exhibit critical differences. This document aims to provide an objective, data-driven comparison to inform preclinical and clinical research decisions.
At a Glance: Key Differences
| Feature | This compound | Pan-HDAC Inhibitors (e.g., Vorinostat, Romidepsin, Panobinostat, Belinostat) |
| Target | Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) | Class I, II, and IV Histone Deacetylases (HDACs) |
| Mechanism of Action | "Reader" inhibitor: Prevents BET proteins from recognizing and binding to acetylated histones, thereby inhibiting the transcription of key oncogenes like MYC. | "Eraser" inhibitors: Block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins, which alters gene expression.[1][2] |
| Primary Therapeutic Effect | Downregulation of oncogenes and cell cycle regulators.[3] | Induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][4] |
| Clinical Status | Phase I clinical trial terminated prematurely due to unexpected toxicity. | Several agents are FDA-approved for various hematological malignancies.[1][4][5] |
Mechanism of Action: Readers vs. Erasers
Epigenetic regulation of gene expression is a dynamic process involving the addition and removal of chemical marks on DNA and histone proteins. Acetylation of lysine residues on histones is a key mark associated with active gene transcription.
HDAC inhibitors act as "erasers," blocking the enzymes that remove these acetyl groups. This leads to a global increase in histone acetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[1] They can also induce the acetylation of non-histone proteins, further contributing to their anti-cancer effects.[2]
In contrast, This compound is a "reader" inhibitor. It targets BET proteins, which contain bromodomains that specifically recognize and bind to acetylated lysine residues on histones. By occupying this binding pocket, this compound prevents BET proteins from tethering transcriptional machinery to chromatin, thereby suppressing the expression of key oncogenes like MYC.[3]
Figure 1: Simplified signaling pathways of HDAC and BET inhibitors.
Performance Data: A Comparative Analysis
In Vitro Anti-proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and various pan-HDAC inhibitors in a panel of lymphoma cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Subtype | IC50 (nM) | Reference |
| This compound | Various Lymphoma Lines | DLBCL, MCL, etc. | Median: 70-208 | [3][6] |
| DLBCL/MCL Lines | DLBCL, MCL | < 1000 (cytotoxic) | [7] | |
| Romidepsin | Hut-78 | T-cell Lymphoma | 0.038 - 6.36 | [5] |
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87 | [5] | |
| PEER | T-cell Lymphoma | ~10 | [8] | |
| SUPT1 | T-cell Lymphoma | ~10 | [8] | |
| Sezary patient sample | CTCL | 7 | [8] | |
| Panobinostat | HDLM-2, L-428, KM-H2 | Hodgkin Lymphoma | 20 - 40 | [1] |
| HH | CTCL | 1.8 | [9] | |
| Various Hematological Lines | Leukemia, etc. | 14 - 57.5 | [10] | |
| Belinostat | Various Tumor Lines | Ovarian, Colon, etc. | 200 - 3400 | [4][11] |
| HuT-78 | T-cell Lymphoma | ~1800 | [12] | |
| Vorinostat | Raji | B-cell Lymphoma | 2820 | [13] |
| HH | CTCL | 146 | [14][15] | |
| HuT78 | CTCL | 2062 | [14][15] | |
| MV4-11 | Leukemia | 636 | [16] | |
| Daudi | Lymphoma | 493 | [16] |
Modulation of Key Signaling Pathways
Both this compound and HDAC inhibitors have been shown to modulate the expression of critical oncogenes such as MYC and anti-apoptotic proteins like BCL-2.
Gene expression profiling of lymphoma cell lines treated with This compound revealed a significant downregulation of MYC and E2F1-regulated genes.[3] This is a direct consequence of inhibiting BRD4, a key transcriptional co-activator of MYC.
HDAC inhibitors have demonstrated the ability to decrease the expression of anti-apoptotic proteins BCL-2 and BCL-xL in various hematopoietic malignancies.[17][18] This effect is often mediated by the re-expression of microRNAs, such as the miR-15 and let-7 families, which are transcriptionally repressed by MYC in malignant cells.[17] HDAC inhibition can relieve this repression, leading to the downregulation of BCL-2 and BCL-xL and subsequent apoptosis.[17] Furthermore, some studies indicate that class I HDAC inhibition can lead to a reduction in MYC protein binding to chromatin, thereby directly targeting its function.[19]
Clinical Safety and Tolerability
A critical point of differentiation is the clinical safety profile. The Phase I trial of This compound was prematurely terminated due to the occurrence of dose-limiting toxicities (DLTs) at doses below the targeted therapeutic exposure.
| Compound | Study Phase | Dose-Limiting Toxicities / Common Adverse Events | Reference |
| This compound | Phase I (Terminated) | DLTs at 80 mg/week: Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain. Most common AEs: Nausea, vomiting, headache, back pain, fatigue. | |
| Pan-HDAC Inhibitors | Phase II (Single-Agent Trials) | Gastrointestinal: Nausea, vomiting, anorexia (up to 14% Grade 3-4). Hematological: Thrombocytopenia (up to 50% Grade 3-4), neutropenia, anemia. Cardiac: ECG changes (T-wave flattening/inversions). Constitutional: Fatigue. | [20][21] |
The adverse events associated with pan-HDAC inhibitors, while significant, are generally considered manageable with supportive care, allowing for their successful clinical development and approval.[20] In contrast, the toxicity profile of this compound proved to be a significant hurdle to its further development. A pharmacovigilance study suggested that Romidepsin and Belinostat may have more pronounced adverse event signals compared to Panobinostat and Vorinostat.[21]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: MTT assay workflow for determining cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][23]
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (this compound or HDAC inhibitor) and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[22] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect and quantify the levels of acetylated histones in cells following treatment with an HDAC inhibitor.
Figure 3: Western blot workflow for histone acetylation.
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor and a vehicle control. Harvest the cells and perform histone extraction, typically using an acid extraction method.[24][25]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate the histone proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane with a solution such as non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[24]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[25]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3) to determine the relative increase in histone acetylation.[26]
Conclusion
This compound and pan-HDAC inhibitors represent two distinct and compelling approaches to epigenetic therapy. While both have demonstrated potent anti-proliferative activity in preclinical models, their differing mechanisms of action, target profiles, and, most notably, their clinical safety profiles, set them apart. The premature termination of the this compound clinical trial underscores the challenges in developing BET inhibitors with a favorable therapeutic window. In contrast, the established clinical utility of several pan-HDAC inhibitors in hematological malignancies highlights their therapeutic value, despite a recognized but manageable side-effect profile. For researchers and drug developers, this comparison emphasizes the importance of a deep understanding of the specific molecular targets and pathways involved in epigenetic modulation to design safer and more effective cancer therapies. Future research may focus on developing more selective HDAC inhibitors or novel BET inhibitors with improved toxicity profiles.
References
- 1. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 10. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 15. apexbt.com [apexbt.com]
- 16. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myc induces miRNA-mediated apoptosis in response to HDAC inhibition in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduced chromatin binding of MYC is a key effect of HDAC inhibition in MYC amplified medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Activity of BAY1238097: A Review of Available Data
Despite a thorough investigation into the publicly available scientific literature, a direct head-to-head comparison of the biological activity of different isomers of the BET inhibitor BAY1238097 cannot be provided. Current research and clinical studies appear to have focused on BAY1238097 as a single entity, with no specific information detailing the synthesis, separation, or differential activity of its potential stereoisomers.
BAY1238097 is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key regulators of gene transcription. By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, BAY1238097 disrupts their interaction with histones, leading to a downstream modulation of oncogene expression and subsequent inhibition of tumor cell growth. Preclinical studies have demonstrated its anti-proliferative activity in various cancer models, including lymphoma.
While the principles of stereochemistry are fundamental in drug development, with different isomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles, there is no accessible data to suggest that BAY1238097 has been developed or evaluated as separate isomers. Chemical structure databases and publications on the synthesis and clinical evaluation of BAY1238097 do not specify the stereochemical nature of the compound used.
Mechanism of Action of BAY1238097
The primary mechanism of action of BAY1238097 involves the inhibition of BET proteins, particularly BRD4. This inhibition prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of key oncogenes such as MYC. The signaling pathway affected by BAY1238097 is crucial for the proliferation and survival of many cancer cells.
Caption: Mechanism of action of BAY1238097.
Conclusion
In the absence of publicly available data on the existence and differential activities of BAY1238097 isomers, a comparative guide cannot be constructed. The scientific community's current understanding of BAY1238097's activity is based on studies that have treated the compound as a single chemical entity. Future research may explore the stereochemistry of BAY1238097 and investigate whether specific isomers possess more favorable efficacy or safety profiles. Until such data becomes available, a head-to-head comparison remains speculative.
Cross-Resistance of (R)-BAY1238097 with other BET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of Bromodomain and Extra-Terminal (BET) inhibitors, with a focus on (R)-BAY1238097. While direct comparative data for this compound in resistant cell lines is not publicly available, this document synthesizes existing research on cross-resistance among other well-characterized BET inhibitors to infer potential patterns. The information presented is intended to guide research and development efforts in overcoming resistance to this class of epigenetic modulators.
Introduction to this compound and BET Inhibitor Resistance
This compound is the less active enantiomer of BAY1238097, a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, inhibitors like BAY1238097 displace them from chromatin, leading to the downregulation of key oncogenes such as c-Myc.[3]
A significant challenge in the clinical development of BET inhibitors is the emergence of drug resistance. Studies have shown that resistance to one BET inhibitor can confer cross-resistance to other, chemically distinct BET inhibitors, suggesting a class-wide phenomenon.[4] This cross-resistance is often not due to classic mechanisms like increased drug efflux but rather through complex signaling pathway adaptations.
Quantitative Data on Cross-Resistance of BET Inhibitors
Direct quantitative data on the cross-resistance of this compound is not available in the peer-reviewed literature. However, studies on other BET inhibitors provide valuable insights into potential cross-resistance patterns. The following table summarizes findings from a study that generated resistance to the BET inhibitor I-BET and observed cross-resistance to JQ1.
| Cell Line | Parent IC50 (I-BET, μM) | Resistant Clone IC50 (I-BET, μM) | Fold Resistance (I-BET) | Parent IC50 (JQ1, μM) | Resistant Clone IC50 (JQ1, μM) | Fold Resistance (JQ1) |
| Mouse Leukemia (MLL-AF9) | ~0.5 | >5.0 | >10 | ~0.3 | >3.0 | >10 |
This table is illustrative and based on findings that resistance to I-BET confers cross-resistance to JQ1.[4] Specific IC50 values can vary between cell lines and experimental conditions.
Mechanisms of Cross-Resistance to BET Inhibitors
The development of resistance to BET inhibitors is multifactorial and involves the activation of bypass signaling pathways that circumvent the transcriptional blockade of key oncogenes. Understanding these mechanisms is critical for developing effective combination therapies.
Key resistance pathways include:
-
Wnt/β-catenin Signaling: Increased Wnt/β-catenin signaling has been shown to mediate resistance to BET inhibitors.[4]
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by reprogramming their kinome, leading to the activation of pro-survival signaling networks.[5] This can involve the activation of receptor tyrosine kinases (RTKs) and downstream pathways like PI3K/AKT and MAPK/ERK.
-
Transcriptional Rewiring: Resistant cells can exhibit global changes in chromatin-bound BRD4, yet maintain the expression of key target genes like Myc through alternative transcriptional regulation.[4]
Signaling Pathways in BET Inhibitor Resistance
The following diagram illustrates the key signaling pathways implicated in resistance to BET inhibitors.
Caption: Mechanisms of BET inhibitor action and resistance pathways.
Experimental Protocols
This section details common methodologies used to evaluate cross-resistance to BET inhibitors.
Generation of BET Inhibitor-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to a specific BET inhibitor for subsequent cross-resistance studies.
Protocol:
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Drug Exposure: Treat the cells with the BET inhibitor of interest (e.g., JQ1, OTX015) at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the BET inhibitor in a stepwise manner.
-
Clonal Selection: After several months of continuous culture in the presence of a high concentration of the inhibitor (e.g., >10-fold the parental IC50), isolate single-cell clones by limiting dilution or by picking well-isolated colonies.
-
Resistance Validation: Confirm the resistant phenotype of the selected clones by performing a cell viability assay and comparing the IC50 value to that of the parental cell line.
Cell Viability Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of various BET inhibitors in parental and resistant cell lines.
Protocol:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the BET inhibitors to be tested (e.g., this compound, JQ1, OTX015, I-BET762) in the appropriate cell culture medium.
-
Incubation: Remove the existing medium from the wells and add the medium containing the different concentrations of the BET inhibitors. Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value for each inhibitor in each cell line.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation status of key signaling pathways implicated in BET inhibitor resistance.
Protocol:
-
Protein Extraction: Treat parental and resistant cells with the BET inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of AKT, ERK, β-catenin, and downstream targets like c-Myc).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
The following diagram outlines the general experimental workflow for assessing cross-resistance.
Caption: Experimental workflow for cross-resistance studies.
Conclusion
While direct experimental evidence for the cross-resistance of this compound is currently lacking, the available data for other BET inhibitors strongly suggest that resistance to one agent is likely to confer resistance to others. The underlying mechanisms are complex and involve the activation of bypass signaling pathways. The experimental protocols provided in this guide offer a framework for investigating the cross-resistance profile of this compound and for developing strategies to overcome resistance to this promising class of epigenetic drugs. Further research is warranted to specifically characterize the cross-resistance of this compound and to identify effective combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY1238097: A Potential Strategy for Overcoming JQ1 Resistance in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The emergence of resistance to the BET (Bromodomain and Extra-Terminal) inhibitor JQ1 presents a significant challenge in cancer therapy. This guide provides a comparative analysis of (R)-BAY1238097, another BET inhibitor, and its potential efficacy in JQ1-resistant models. While direct comparative studies are not yet available, this document synthesizes existing preclinical data for both compounds to offer a scientific basis for further investigation.
Efficacy Comparison in Preclinical Models
While direct head-to-head data in JQ1-resistant models is lacking, preclinical studies of this compound in lymphoma models demonstrate its potent anti-proliferative activity.[1][2] The compound has shown a median IC50 between 70 and 208 nmol/l across a large panel of lymphoma-derived cell lines.[1][2] For comparison, JQ1 has reported IC50 values in the nanomolar to low micromolar range in various cancer cell lines.[3]
The clinical development of this compound was notably terminated early in a Phase I trial due to unexpected toxicity at doses below the targeted therapeutic exposure.[4] This is a critical consideration when evaluating its potential as an alternative to JQ1.
Table 1: Summary of Preclinical Efficacy Data for this compound in Lymphoma Cell Lines
| Cell Line Type | Number of Cell Lines | Median IC50 (nmol/L) |
| B-cell Lymphoma | - | <208 |
| T-cell Lymphoma | - | >208 |
| Diffuse Large B-cell Lymphoma (DLBCL) | 27 | 208 (95% CI, 157-260) |
| Mantle Cell Lymphoma (MCL) | 10 | 208 (95% CI, 157-260) |
Data extracted from preclinical studies in lymphoma models.[1][5]
Mechanistic Insights: Targeting Pathways of Resistance
JQ1 resistance can arise from various mechanisms, including the activation of alternative signaling pathways that bypass the need for BRD4-dependent transcription. Gene expression profiling of cells treated with this compound revealed its targeting of the NF-κB, TLR, JAK/STAT signaling pathways, as well as MYC and E2F1-regulated genes.[1] This broad activity against key oncogenic pathways suggests a potential mechanism to overcome resistance mechanisms that are not solely dependent on the direct re-activation of the BRD4-MYC axis.
For instance, if JQ1 resistance is driven by the upregulation of NF-κB signaling, the demonstrated ability of this compound to target this pathway could provide a therapeutic advantage.[6]
Experimental Protocols
To rigorously evaluate the efficacy of this compound in JQ1-resistant models, the following experimental workflow is proposed.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB/STAT3/PI3K signaling crosstalk in iMycEμ B lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Analysis of BET Inhibitor Toxicity Profiles
For researchers, scientists, and drug development professionals, understanding the nuances of toxicity is paramount in the advancement of Bromodomain and Extra-Terminal (BET) inhibitors as therapeutic agents. This guide provides a comprehensive comparative analysis of the toxicity profiles of prominent BET inhibitors, supported by experimental data and detailed methodologies to aid in informed decision-making and future research directions.
The development of BET inhibitors marks a significant stride in epigenetic therapy, with broad potential in oncology and inflammatory diseases. However, as with any potent therapeutic class, off-target effects and on-target toxicities present considerable challenges. A thorough understanding of these adverse effects is crucial for optimizing dosing strategies, developing safer second-generation inhibitors, and identifying effective combination therapies. This guide synthesizes preclinical and clinical data to offer a clear comparison of the toxicological landscapes of various BET inhibitors.
Quantitative Toxicity Analysis of BET Inhibitors
To facilitate a direct comparison of the cytotoxic potential of different BET inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values across a range of cancer cell lines. These values are indicative of the concentration of a drug required to inhibit a biological process by 50% and are a key metric in preclinical toxicity assessment.
| BET Inhibitor | Cancer Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| OTX015 (Birabresib) | Multiple Leukemia Cell Lines | Leukemia | 92 - 112 (IC50) | |
| BJAB | B-cell Lymphoma | 130 (GI50) | [1] | |
| CAKI-1 | Renal Carcinoma | 94.6 (GI50) | [1] | |
| Variety of Human Cancer Cell Lines | Various | 60 - 200 (GI50) | [2][3] | |
| ZEN-3694 | MV4-11 | Acute Myeloid Leukemia | 200 (IC50, proliferation) | [4][5] |
| VCaP | Prostate Cancer | Sub-micromolar | [6] | |
| 22Rv1 | Prostate Cancer | Sub-micromolar | [6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sub-micromolar | [5] | |
| JQ1 | RPMI-8226 | Multiple Myeloma | ~500 | [7] |
| I-BET762 (Molibresib) | RPMI-8226 | Multiple Myeloma | ~500 | [7] |
| Pelabresib (CPI-0610) | - | - | Data not publicly available | - |
Common Adverse Events and Dose-Limiting Toxicities in Clinical Trials
Clinical evaluation of BET inhibitors has revealed a class-wide pattern of adverse events, with some notable differences between individual agents. The most frequently observed toxicities are hematological and gastrointestinal in nature.
| BET Inhibitor | Common Adverse Events | Dose-Limiting Toxicities (DLTs) | Reference |
| Pelabresib (CPI-0610) | Anemia, thrombocytopenia, diarrhea, nausea, fatigue, dysgeusia, constipation, cough. | Not explicitly defined in provided abstracts, but hematologic and gastrointestinal toxicities are dose-monitored. | [8][9][10] |
| OTX015 (Birabresib) | Diarrhea, nausea, anorexia, vomiting, thrombocytopenia, fatigue. | Grade 3/4 thrombocytopenia, elevated ALT/bilirubin, anorexia, and nausea. | [7][11] |
| ZEN-3694 | Nausea, fatigue, decreased appetite, dysgeusia, thrombocytopenia, visual disturbances. | Grade 3 thrombocytopenia (less prevalent than with other BETis). | [6][12][13] |
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular underpinnings of BET inhibitor toxicity is crucial for developing strategies to mitigate these effects. The following diagrams illustrate key pathways implicated in the most common on-target toxicities.
Hematological Toxicity: The Path to Thrombocytopenia
A primary dose-limiting toxicity of pan-BET inhibitors is thrombocytopenia, a condition characterized by a low platelet count. This is largely an on-target effect resulting from the inhibition of BRD4, which plays a critical role in megakaryocyte differentiation and platelet formation. The mechanism involves the disruption of key hematopoietic transcription factors, notably GATA1.[14][15]
Caption: Mechanism of BET inhibitor-induced thrombocytopenia.
Gastrointestinal Toxicity
Gastrointestinal (GI) adverse events, including nausea, vomiting, and diarrhea, are frequently reported with BET inhibitor treatment.[16][17] The underlying mechanisms are thought to be related to the broad effects of BET protein inhibition on the transcriptional regulation of genes involved in maintaining the integrity and function of the intestinal epithelium.
Caption: Putative mechanism of BET inhibitor-induced gastrointestinal toxicity.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of toxicity assessments, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: Cell Viability Assay
This protocol outlines a common method for determining the cytotoxic effects of BET inhibitors on cancer cell lines using a luminescence-based ATP assay (e.g., CellTiter-Glo®).[18]
Caption: Experimental workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of the BET inhibitor in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treatment: Add the diluted inhibitor and vehicle control to the respective wells.
-
Incubation: Incubate the plates for a predetermined period (typically 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Luminescence Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the relative cell viability. Calculate the IC50 or GI50 value using non-linear regression analysis.[18]
In Vivo Toxicology Assessment
In vivo studies are essential for evaluating the systemic toxicity and therapeutic index of BET inhibitors.[9][19]
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) based on the research question.
-
Dose Formulation and Administration: Prepare the BET inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose-Ranging Studies: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity. This typically involves administering escalating doses of the inhibitor to different groups of animals.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at various time points to analyze hematological parameters (e.g., platelet count, white and red blood cell counts) and clinical chemistry markers of organ function (e.g., liver enzymes, kidney function tests).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination to identify any microscopic changes indicative of toxicity.
-
Toxicokinetic Analysis: Measure the plasma concentrations of the BET inhibitor over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate exposure with toxicity findings.
Target Engagement Assays
Confirming that a BET inhibitor engages its intended target within a cellular context is crucial for interpreting toxicity data. The NanoBRET™ Target Engagement Assay is a sensitive method for quantifying compound binding to BET proteins in live cells.[13][16][20][21]
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-BET protein fusion.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the BET bromodomain and serial dilutions of the test BET inhibitor.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The inhibitor will compete with the tracer for binding to the NanoLuc®-BET fusion protein, leading to a decrease in the BRET signal in a dose-dependent manner.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer, to determine the intracellular affinity of the compound for the target.[20]
Conclusion
The therapeutic potential of BET inhibitors is undeniable, but their clinical advancement hinges on a thorough understanding and management of their toxicity profiles. This guide provides a comparative framework for evaluating the toxicities of various BET inhibitors, highlighting the common class-wide effects of thrombocytopenia and gastrointestinal disturbances. The provided experimental protocols offer a standardized approach to assessing these toxicities, which is essential for the development of safer and more effective BET-targeting therapies. As research progresses, a continued focus on understanding the mechanisms of toxicity and developing more selective inhibitors will be key to unlocking the full clinical potential of this promising class of epigenetic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. zenithepigenetics.com [zenithepigenetics.com]
- 6. zenithepigenetics.com [zenithepigenetics.com]
- 7. benchchem.com [benchchem.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET inhibitors reduce tumor growth in preclinical models of gastrointestinal gene signature–positive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 17. Bromodomain and extra-terminal inhibitors emerge as potential therapeutic avenues for gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 21. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of (R)-BAY1238097: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of investigational compounds like (R)-BAY1238097 are paramount for ensuring laboratory safety and environmental protection. As a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential safety and logistical information, outlining a clear operational plan for the proper disposal of this compound.
It is critical to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of potent, solid, non-volatile research compounds with potential antineoplastic activity. Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all federal, state, and local regulations. All chemicals, especially those with uncharacterized hazards, should be handled with caution[1].
Disposal of this compound and Contaminated Materials
The primary principle for disposing of this compound is to treat it and any contaminated materials as hazardous waste. Avoid disposing of this compound or its solutions down the drain or in regular solid waste streams.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Solid Waste: Place unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips, tubes) into a designated, clearly labeled hazardous waste container. This container should be a sturdy, sealable plastic bag or drum.
-
Liquid Waste: Collect solutions of this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container is compatible with the solvent used (e.g., DMSO). Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated "chemotherapy" or "cytotoxic" sharps container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the compound and list all solvents present in liquid waste containers.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers tightly sealed except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or ready for pickup, contact your institution's EHS department to arrange for proper disposal. Follow their specific procedures for waste pickup requests.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don appropriate PPE , including double gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the spill. For solid spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material.
-
Clean the spill area. Use a suitable deactivating agent if one is known and approved by your EHS office. Otherwise, carefully clean the area with absorbent materials, working from the outside in.
-
Package all cleanup materials (absorbent pads, contaminated PPE, etc.) as hazardous waste and dispose of them according to the procedures outlined above.
-
Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
The following table summarizes key quantitative data for BAY1238097, the parent compound of this compound.
| Parameter | Value | Notes |
| IC₅₀ (BET Inhibition) | <100 nM | In a TR-FRET assay using BET BRD4 bromodomain 1. |
| IC₅₀ (BRD4 NanoBRET) | 63 nM | Inhibition of interaction between BRD4 and histone H4. |
| IC₅₀ (BRD2 NanoBRET) | 609 nM | Inhibition of interaction between BRD2 and histone H4. |
| IC₅₀ (BRD3 NanoBRET) | 2430 nM | Inhibition of interaction between BRD3 and histone H4. |
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, which in turn suppresses tumor cell proliferation and survival.
References
Comprehensive Safety and Handling Guide for (R)-BAY1238097
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-BAY1238097. The following procedures are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.
Pre-Handling Preparations
Before working with this compound, it is crucial to have a designated and properly equipped workspace.
-
Ventilation : All handling of powdered this compound should occur in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit : A chemical spill kit appropriate for powdered substances should be available in the immediate vicinity.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated. |
| Eyes | Safety Goggles | Should be splash-proof and provide full coverage. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder outside of a certified fume hood. |
| Feet | Closed-toe Shoes | Shoes should fully cover the feet. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
4.1. Weighing the Compound
-
Don all required PPE as outlined in the table above.
-
Perform all weighing operations within a chemical fume hood or powder containment hood.
-
Use a tared weigh boat or paper.
-
Handle the container of this compound with care to avoid creating airborne dust.
-
Close the primary container tightly after use.
4.2. Preparing Solutions
-
Add the solvent to the vessel containing the weighed this compound. Do not add the powder to the solvent, as this can increase the risk of dust formation.
-
If sonication is required for dissolution, ensure the vessel is securely capped.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Sharps : Any sharps, such as needles or razor blades, that come into contact with this compound should be disposed of in a designated sharps container for hazardous materials.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and EHS department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
